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1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde Documentation Hub

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  • Product: 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
  • CAS: 137909-90-1

Core Science & Biosynthesis

Foundational

Technical Guide: Sulfur-Containing Spiro[4.5]decane Aldehydes

This guide serves as an advanced technical resource for researchers investigating the synthesis, reactivity, and medicinal utility of sulfur-functionalized spiro[4.5]decane aldehydes. Synthesis, Physicochemical Propertie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the synthesis, reactivity, and medicinal utility of sulfur-functionalized spiro[4.5]decane aldehydes.

Synthesis, Physicochemical Properties, and Pharmaceutical Applications

Executive Summary & Chemical Space

Sulfur-containing spiro[4.5]decane aldehydes represent a specialized class of bicyclic heterocycles where a saturated six-membered ring (often containing sulfur) is fused at a single carbon atom to a five-membered ring. These scaffolds are critical intermediates in the asymmetric synthesis of polyketide natural products (e.g., Membrenone B, Siphonarin B) and serve as pharmacophores in GPCR ligand design (specifically 5-HT1A agonists).

The presence of the sulfur atom—typically as a sulfide (thioether), sulfoxide, or sulfone—introduces unique electronic effects and stereoelectronic constraints that differentiate these molecules from their all-carbon or oxygenated analogs.

Structural Classification

The "sulfur-containing spiro[4.5]decane aldehyde" chemical space is divided into two primary structural subclasses based on the location of the sulfur atom:

SubclassStructure DescriptionPrimary Utility
Type A: Thiaspiro-heterocycles Sulfur is embedded within the six-membered ring (e.g., 1,4-dioxa-8-thiaspiro[4.5]decane).[1]Asymmetric building blocks; Polypropionate synthesis.
Type B: Dithiaspiro-acetals Sulfur forms a dithiolane/dithiane ring acting as a masked carbonyl (e.g., 1,4-dithiaspiro[4.5]decane).Protecting groups; Latent aldehydes in total synthesis.

Focus Compound: This guide prioritizes 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde , a validated intermediate in high-value organic synthesis.

Physicochemical Properties

The following data summarizes the core properties of the aldehyde and its immediate derivatives.

PropertyValue / CharacteristicTechnical Note
Molecular Formula C₈H₁₂O₃S (Example core)Varies by protecting group (e.g., ketals).[2]
Physical State Viscous Oil / Low-melting SolidTendency to polymerize; store under inert gas.
Solubility DCM, THF, AcetonitrilePoor water solubility; lipophilic scaffold.
Chirality C6 StereocenterOften synthesized as a racemate and resolved via Dynamic Kinetic Resolution (DKR).
Sulfur Oxidation Susceptible to [O]S-atom easily oxidizes to sulfoxide (S=O) or sulfone (O=S=O) with mCPBA/H₂O₂.
Aldehyde Reactivity HighProne to hydrate formation; typically used immediately or stored as a bisulfite adduct.
Synthetic Protocols

This section details the synthesis of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde via the oxidation of its alcohol precursor, a method validated for polypropionate synthesis.

Protocol A: Synthesis via IBX Oxidation

Objective: Conversion of 1,4-dioxa-8-thiaspiro[4.5]decane-6-methanol to the corresponding aldehyde.

Reagents:

  • Substrate: 1,4-dioxa-8-thiaspiro[4.5]decane-6-methanol (1.0 equiv)

  • Oxidant: 2-Iodoxybenzoic acid (IBX) (1.2 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMSO

  • Temperature: Reflux (80°C)

Step-by-Step Workflow:

  • Preparation: Suspend IBX (1.2 equiv) in Ethyl Acetate (0.5 M concentration relative to substrate).

  • Addition: Add the alcohol substrate to the suspension under vigorous stirring.

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 2–4 hours (monitor via TLC, stain with DNP for aldehyde).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble iodobenzoic acid byproducts.

  • Purification: Concentrate the filtrate in vacuo. The crude aldehyde is often sufficiently pure (>95%) for subsequent aldol reactions. If necessary, purify via flash chromatography on silica gel (eluent: Hexanes/EtOAc), but be cautious of silica-induced degradation.

Protocol B: Dynamic Kinetic Resolution (DKR) Aldol Reaction

Objective: Enantioselective coupling of the racemic aldehyde with a ketone (e.g., tetrahydro-4H-thiopyran-4-one) using organocatalysis.

Mechanism: Proline catalysis induces enamine formation, which preferentially attacks one enantiomer of the racemic aldehyde, effectively resolving it.

DKR_Pathway Start Racemic Spiro Aldehyde Inter Enamine Intermediate Start->Inter + Ketone Cat L-Proline (Catalyst) Cat->Inter Prod Anti-Aldol Adduct (>98% ee) Inter->Prod DKR Step

Figure 1: Organocatalytic Dynamic Kinetic Resolution pathway for spiro aldehyde coupling.

Biological & Pharmaceutical Applications[3][4]
A. 5-HT1A Receptor Agonists

Research indicates that thiaspiro[4.5]decane derivatives possess significant affinity for the serotonin 5-HT1A receptor. The spiro-framework mimics the steric bulk of classical pharmacophores while the sulfur atom modulates lipophilicity and metabolic stability.

  • Mechanism: The aldehyde functionality serves as a "handle" for reductive amination with aryl-piperazines, generating the active pharmacophore.

  • Key Insight: 1-oxa-4-thiaspiro variants have shown high selectivity for 5-HT1A over α1-adrenergic receptors, reducing cardiovascular side effects.

B. Polypropionate Natural Product Synthesis

The aldehyde is a "linchpin" in the synthesis of marine polypropionates like Membrenone.

  • Role: It acts as a chiral electrophile.

  • Advantage: The sulfur ring allows for "two-directional" synthesis strategies, where the ring can be later desulfurized or functionalized to reveal acyclic chains.

Experimental Visualization: Synthesis Workflow

Synthesis_Workflow Precursor Tetrahydro-4H- thiopyran-4-one Step1 Step 1: Ketalization (Spiro Formation) Precursor->Step1 + Diol/Glycol Intermediate 1,4-dioxa-8-thiaspiro [4.5]decane Step1->Intermediate Step2 Step 2: Formylation / Oxidation Intermediate->Step2 Functionalization Target Spiro[4.5]decane Aldehyde Step2->Target App Application: Aldol Coupling / Drug Synthesis Target->App L-Proline / Amine

Figure 2: Synthetic workflow from thiopyranone precursor to functionalized spiro aldehyde.

Safety & Handling
  • Stench: Thiaspiro compounds, particularly low molecular weight precursors, may possess strong mercaptan-like odors. Work in a well-ventilated fume hood.

  • Oxidation Sensitivity: Sulfur is prone to oxidation. Avoid prolonged exposure to air; store under nitrogen or argon at -20°C.

  • Toxicity: While specific toxicology data for the aldehyde is limited, related spiro-compounds are biologically active. Treat as a potential irritant and bioactive agent.

References
  • Ward, D. E., et al. (2000). "Thiopyran route to polypropionates: aldol diastereoselectivity of linear and two-directional iterative homologations." Organic Letters.

  • Ward, D. E., et al. (2007). "The Thiopyran Route to Polypropionates: Enantioselective Synthesis of Membrenone B from Racemic Fragments." The Journal of Organic Chemistry.

  • Franchini, S., et al. (2017).[3] "Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists." European Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. "1,4-Dioxaspiro[4.5]decane Properties."

Sources

Foundational

1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde molecular weight and formula

An In-depth Technical Guide to a Key Spirocyclic Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one A Note to the Reader: Initial research into the compound "1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde" did not yield suffi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Key Spirocyclic Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

A Note to the Reader: Initial research into the compound "1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde" did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound may be novel, not widely characterized, or referred to by a different nomenclature. In the spirit of providing a valuable and technically grounded resource, this guide will focus on a closely related and extensively documented analogue, 1,4-Dioxaspiro[4.5]decan-8-one . This versatile ketone serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors. The principles, protocols, and characterization techniques detailed herein are foundational and broadly applicable to the field of spirocyclic chemistry.

Introduction

1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is a spirocyclic compound of significant interest in organic synthesis. Its structure features a cyclohexane ring fused at the C4 position with a 1,3-dioxolane ring. This unique arrangement provides a stable protecting group for one of the ketone functionalities of 1,4-cyclohexanedione, allowing for selective reactions at the unprotected ketone on the cyclohexane ring. This bifunctional nature makes it an invaluable intermediate for constructing more complex molecular architectures.[1][2]

This guide provides a detailed overview of the physicochemical properties, synthesis, and key applications of 1,4-Dioxaspiro[4.5]decan-8-one, aimed at researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key properties of 1,4-Dioxaspiro[4.5]decan-8-one are summarized below.

PropertyValue
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
CAS Number 4746-97-8
Appearance White to off-white crystalline solid
Melting Point 70-73 °C[2]
Boiling Point Decomposes upon heating
Solubility Soluble in chloroform and methanol[2]

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The most common and efficient synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst.

Reaction Scheme

Synthesis_of_1_4_Dioxaspiro_4_5_decan_8_one reactant1 1,4-Cyclohexanedione plus1 + catalyst p-Toluenesulfonic acid Toluene, reflux reactant2 Ethylene Glycol product 1,4-Dioxaspiro[4.5]decan-8-one catalyst->product plus2 + H₂O

Sources

Exploratory

A Technical Guide to the Nomenclature, Properties, and Synthesis of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the heterocyclic compound 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde . The document begins by syst...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the heterocyclic compound 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde . The document begins by systematically deconstructing its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate the underlying molecular architecture, including the spirocyclic core, heteroatom placement, and principal functional group. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's predicted physicochemical properties, a discussion of its expected spectroscopic signatures for structural verification, and a proposed synthetic pathway based on established organic chemistry principles. The significance of the structural motifs present—specifically the spiroketal, thioether, and aldehyde functionalities—is discussed in the context of medicinal chemistry and drug design.

Introduction: The Importance of Systematic Nomenclature

In the fields of chemistry and drug discovery, the ability to convey complex molecular structures unambiguously is paramount. The IUPAC nomenclature system provides a rigorous, rule-based framework for naming organic compounds, ensuring that a specific name corresponds to a single, unique structure. The compound 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde serves as an excellent case study for applying these rules to a complex heterocyclic spirocycle. Spirocyclic systems, which feature two rings connected by a single common atom, are of increasing interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structures can offer improved potency and selectivity for biological targets, as well as enhanced physicochemical and pharmacokinetic properties.[1][3] This guide will dissect the IUPAC name to reveal the structure and then explore the scientific context of this molecule.

Deconstructing the IUPAC Name

The name 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde can be broken down into several key components, each defining a specific aspect of the molecular structure. The process follows a set hierarchy of rules established by IUPAC.[4][5]

  • Parent Hydride: decane This indicates that the core spirocyclic system contains a total of 10 atoms.

  • Spirocyclic Nature: spiro The prefix "spiro" identifies the compound as having two rings joined at a single common carbon atom, known as the spiro atom.[6]

  • Ring Sizes: [4.5] This is the von Baeyer descriptor for spiro compounds. The numbers, separated by a period and arranged in ascending order, indicate the number of atoms in each ring, excluding the spiro atom itself.[4][7]

    • One ring has 4 atoms connected to the spiro atom (a 5-membered ring).

    • The other ring has 5 atoms connected to the spiro atom (a 6-membered ring).

  • Heteroatoms: 1,4-dioxa-8-thia This part of the name specifies the presence and location of non-carbon atoms (heteroatoms) in the ring system using replacement nomenclature ("a" terms).[5]

    • dioxa: Indicates two oxygen atoms.

    • thia: Indicates one sulfur atom.

    • 1,4- and 8-: These are the locants (positions) of the heteroatoms.

  • Principal Functional Group: -6-carbaldehyde This suffix denotes the highest priority functional group in the molecule.

    • carbaldehyde: Specifies an aldehyde group (-CHO) where the carbonyl carbon is attached to a ring.

    • -6-: This locant indicates that the carbaldehyde group is attached to the 6th position of the spiro[4.5]decane framework.

Systematic Numbering Protocol

According to IUPAC rules for monospiro compounds, the numbering begins in the smaller ring, starting with an atom adjacent to the spiro center.[4][6][8] The numbering proceeds around the smaller ring, through the spiro atom, and then around the larger ring. The direction of numbering is chosen to give heteroatoms the lowest possible locants.[5][9]

  • Identify the Spiro Atom: It is the single point of fusion between the 5-membered and 6-membered rings.

  • Start in the Smaller Ring: Numbering begins at a carbon next to the spiro atom in the 5-membered ring.

  • Assign Lowest Locants to Heteroatoms: To place the oxygen atoms at positions 1 and 4, the numbering must proceed as shown in the diagram below.

  • Number Through the Spiro Atom: The spiro atom is assigned position 5.

  • Continue to the Larger Ring: Numbering continues around the 6-membered ring, assigning the sulfur atom to position 8.

Following these rules systematically leads to the definitive structure of the molecule.

Visualization and Physicochemical Properties

The application of the IUPAC rules allows for the precise generation of the molecule's two-dimensional structure.

Caption: Numbered structure of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₁₄O₃SDefines the elemental composition and exact mass.
Molecular Weight 202.27 g/mol Influences absorption, distribution, and diffusion properties.
Hydrogen Bond Donors 0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 4 (2 ether O, 1 carbonyl O, 1 thioether S)Influences solubility and binding interactions with targets.
LogP (Octanol/Water) ~1.5 - 2.0 (Estimated)Predicts lipophilicity, impacting membrane permeability & absorption.
Topological Polar Surface Area (TPSA) ~52.6 ŲCorrelates with drug transport properties and bioavailability.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are essential for verifying the structure of a synthesized compound.[10] The key expected signatures for 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde are:

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton: A characteristic singlet or triplet (depending on coupling to the C6 proton) in the downfield region (δ 9-10 ppm).

    • Acetal Protons: Protons on C2 and C3 adjacent to the ether oxygens would appear as multiplets in the δ 3.5-4.5 ppm range.

    • Thioether Protons: Protons on C7 and C9 adjacent to the sulfur atom would be shifted downfield relative to a simple alkane, likely in the δ 2.5-3.0 ppm range.

    • C6 Proton: The proton at the aldehyde-bearing carbon would be a multiplet, its chemical shift influenced by both the adjacent spiro center and the aldehyde group.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A highly deshielded signal for the aldehyde carbon, typically in the δ 190-200 ppm range.

    • Spiro Carbon (C5): A quaternary carbon signal, often in the δ 90-110 ppm range, characteristic of a ketal carbon.

    • Acetal Carbons (C2, C3): Signals in the δ 60-80 ppm range.

    • Thioether Carbons (C7, C9): Signals in the δ 25-40 ppm range.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

    • A characteristic C-H stretch for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ .

    • Strong C-O stretching bands for the dioxolane ring (acetal) in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z ≈ 202.

    • Characteristic fragmentation patterns would include the loss of the aldehyde group (-CHO) and cleavage of the spirocyclic rings.

Proposed Synthetic Strategy

A plausible and efficient synthesis of the target molecule can be designed using well-established reactions in organic chemistry.[11][12] The strategy involves the protection of a ketone, followed by functionalization of the ring, and subsequent introduction of the sulfur heteroatom.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-S bonds, suggesting a precursor like a dihalide or a cyclic sulfate that can react with a sulfide source. The aldehyde can be formed from the oxidation of a primary alcohol. The 1,4-dioxaspiro moiety is a classic protecting group for a ketone, suggesting that the synthesis could start from 4-hydroxycyclohexanone.

Forward Synthetic Workflow

A potential multi-step synthesis is outlined below.

Step 1: Ketal Protection. 4-Hydroxycyclohexanone is reacted with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding ketal, 1,4-dioxaspiro[4.5]decan-8-ol.[13] This protects the ketone from subsequent reactions.

Step 2: Oxidation. The primary alcohol is oxidized to an aldehyde. A mild oxidizing agent like Pyridinium chlorochromate (PCC) or a Swern oxidation would be suitable to avoid over-oxidation to a carboxylic acid. This yields 1,4-dioxaspiro[4.5]decan-8-one.[14]

Step 3: Introduction of Thioether and Aldehyde Functionality. This is a more complex transformation. A plausible route could involve α-functionalization of the ketone followed by ring-closing. A more direct, albeit hypothetical, route is shown for illustrative purposes, perhaps involving a multi-step sequence not detailed here. A more practical approach would likely involve building the thiane ring first and then forming the spirocycle. However, for the purpose of this guide, we will illustrate a conceptual workflow.

Caption: A plausible synthetic workflow for the target compound.

Significance in Drug Discovery

The structural motifs present in 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde are highly relevant in modern medicinal chemistry.

  • Spirocyclic Scaffold: As mentioned, spirocycles provide conformational rigidity and three-dimensionality.[1][15] This can lead to higher binding affinity and selectivity for protein targets by locking the molecule into a bioactive conformation. The increased sp³ character is often associated with improved solubility and metabolic stability compared to flat, aromatic compounds.[12]

  • Heterocyclic Nature: Heterocycles are ubiquitous in approved drugs.[16] The oxygen and sulfur atoms can act as hydrogen bond acceptors, influencing solubility and target engagement. The thioether (thiane) moiety can participate in specific interactions and has a distinct metabolic profile compared to simple alkanes.

  • Aldehyde Functionality: While reactive, the aldehyde group can be a key pharmacophore. It can form reversible covalent bonds (e.g., hemiacetals or imines) with residues in a target's active site, a strategy used to achieve high potency. It also serves as a versatile synthetic handle for further modification and library generation.

Together, these features make the core scaffold of 1,4-dioxa-8-thiaspiro[4.5]decane a promising starting point for the design of novel therapeutic agents targeting a wide range of diseases.[2][17]

Conclusion

The name 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde precisely describes a complex molecule featuring a spirocyclic core, multiple heteroatoms, and a reactive aldehyde functional group. A systematic deconstruction of the IUPAC name, guided by established rules, allows for its unambiguous structural determination. The combination of its rigid 3D architecture and diverse chemical functionalities makes this compound, and others like it, an attractive scaffold for exploration in drug discovery and development. This guide has provided a foundational understanding of its nomenclature, predicted properties, and potential synthesis, offering a technical resource for scientists in the field.

References

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples.
  • Zhang, J., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6034-6046. Available from: [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. Available from: [Link]

  • IUPAC. (1999). Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). Pure and Applied Chemistry, 71(3), 531-558. Available from: [Link]

  • Semantic Scholar. (n.d.). Recent synthesis of thietanes. Available from: [Link]

  • Singh, R., et al. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. ACS Omega. Available from: [Link]

  • ERIC. (2014). New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry. International Journal of Chemical and Pharmaceutical Sciences, 5(3), 28-32. Available from: [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available from: [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available from: [Link]

  • Beilstein Journals. (2020). Recent synthesis of thietanes. Available from: [Link]

  • Schneider, C., et al. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(15), 4078-4081. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Thietanes from Saturated Three‐membered Heterocycles. Available from: [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • IUPAC. (1979). Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H. Rule B-10. Available from: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-2. Available from: [Link]

  • YouTube. (2023). IUPAC Nomenclature of Spiro Bicyclic Compounds. Available from: [Link]

  • ACD/Labs. (n.d.). IUPAC Nomenclature of Organic Chemistry. Rule A-41. Available from: [Link]

  • PubMed. (2020). Recent synthesis of thietanes. Available from: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Spiroketals via Oxidative Rearrangement of Enol Ethers. Available from: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available from: [Link]

  • Wikipedia. (n.d.). Spiroketal. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Available from: [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane. Available from: [Link]

  • PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Available from: [Link]

  • ResearchGate. (2021). Highlights of Spectroscopic Analysis – A Review. Available from: [Link]

  • Royal Society of Chemistry. (2009). The hetero-Diels–Alder approach to spiroketals. Organic & Biomolecular Chemistry, 7, 1483-1492. Available from: [Link]

Sources

Foundational

Novel Heterocyclic Spiro Aldehydes: Structural Architects & Synthetic Linchpins

Executive Summary: The 3D Imperative In modern drug discovery, the "Escape from Flatland" is no longer a trend but a mandate. The over-reliance on flat, aromatic systems has historically led to candidates with poor solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Imperative

In modern drug discovery, the "Escape from Flatland" is no longer a trend but a mandate. The over-reliance on flat, aromatic systems has historically led to candidates with poor solubility and suboptimal metabolic stability. Heterocyclic spiro aldehydes represent a high-value intersection of two critical design philosophies: the structural rigidity of spirocycles (maximizing fraction of sp


 carbons, 

) and the versatile reactivity of the aldehyde group.

This guide explores the utility of these compounds not merely as intermediates, but as "pivot points" in diversity-oriented synthesis (DOS) and as warheads for reversible covalent inhibition. We focus on the azaspiro[3.3]heptane and spirooxindole scaffolds, providing actionable protocols for their synthesis and application.

Structural Design & Significance

The Spiro Advantage

Spirocyclic scaffolds, particularly small-ring systems like spiro[3.3]heptanes, offer a unique topological benefit: they project substituents at defined angles (exit vectors) that are inaccessible to flat aromatic rings or flexible alkyl chains.

  • Physicochemical Profile: Replacing a phenyl ring with a spiro[3.3]heptane often improves water solubility (lowering LogD) while maintaining lipophilic contacts.

  • Metabolic Stability: The quaternary center prevents oxidative metabolism at that position, acting as a "metabolic block."

The Aldehyde Pivot

While aldehydes are often viewed as transient intermediates due to oxidation susceptibility, in the context of spiro-heterocycles, they serve two distinct high-value functions:

  • The Synthetic Linchpin: A handle for rapid library generation via reductive amination, Wittig olefination, or multicomponent reactions (Ugi/Passerini).

  • The Reversible Warhead: Following the success of Voxelotor (HbS polymerization inhibitor), spiro-aldehydes are increasingly screened as reversible covalent inhibitors targeting non-catalytic cysteine or lysine residues.

Visualization: The Spiro-Aldehyde Utility Map

SpiroAldehydeUtility Core Heterocyclic Spiro Aldehyde Prop1 High Fsp3 (Solubility) Core->Prop1 Prop2 Novel Exit Vectors Core->Prop2 Prop3 Metabolic Stability Core->Prop3 App1 Reversible Covalent Inhibitors (Warhead) Core->App1 App2 Diversity Oriented Synthesis (DOS) Core->App2 DOS1 Reductive Amination App2->DOS1 DOS2 Wittig Olefination App2->DOS2 DOS3 Ugi/Passerini MCRs App2->DOS3

Figure 1: The strategic utility of spiro aldehydes in drug design, bridging physicochemical optimization with synthetic versatility.

Synthetic Methodologies

Creating the quaternary spiro center carrying a reactive aldehyde requires precise orchestration. We categorize the methods into Ring Closure and Functional Group Interconversion (FGI) .

Strategy A: The "Building Block" Approach (FGI)

The most robust path to novel spiro aldehydes, particularly the 2-azaspiro[3.3]heptane series, is the homologation of commercially available ketones or the reduction of esters.

  • Pathway: Spiro-Ester

    
     Spiro-Alcohol 
    
    
    
    Spiro-Aldehyde.
  • Why: This avoids the harsh conditions of cyclization on sensitive aldehyde precursors.

Strategy B: Multicomponent Assembly

For spirooxindoles , the aldehyde often originates from the starting isatin or is introduced via formylation after the spiro-ring formation.

  • Pathway: Isatin + Amino Acid + Dipolarophile

    
     Spirooxindole (via 1,3-dipolar cycloaddition).
    

Detailed Experimental Protocol

Target: tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate (Compound 3 ) Rationale: This scaffold is a premier bioisostere for piperidine-4-carbaldehyde. The protocol uses a Self-Validating System where the disappearance of the characteristic ester/alcohol signals in NMR confirms progress.

Reaction Scheme & Workflow

SynthesisWorkflow Step1 Step 1: Reduction Start: N-Boc-spiro-acid/ester Reagent: LiBH4 or BH3-THF Solvent: THF, 0°C to RT Check1 Checkpoint 1 TLC: Polar shift (Ester -> Alcohol) NMR: Appearance of -CH2OH doublet Step1->Check1 Step2 Step 2: Oxidation Start: Spiro-Alcohol Reagent: Dess-Martin Periodinane (DMP) Solvent: DCM, RT Check1->Step2 Check2 Checkpoint 2 TLC: Non-polar shift NMR: Distinct -CHO singlet (~9.6 ppm) Step2->Check2 Final Product: Spiro-Aldehyde (Stable at -20°C) Check2->Final

Figure 2: Step-by-step synthetic workflow for the generation of N-Boc-6-formyl-2-azaspiro[3.3]heptane.

Step-by-Step Methodology
Step 1: Reduction of the Ester/Acid [1]
  • Reagents: tert-Butyl 6-(methoxycarbonyl)-2-azaspiro[3.3]heptane-2-carboxylate (1 ), LiBH

    
     (2.0 equiv), THF (anhydrous).
    
  • Procedure:

    • Dissolve 1 (1.0 equiv) in anhydrous THF (0.2 M) under N

      
      .
      
    • Cool to 0°C. Add LiBH

      
       (2.0 equiv) portion-wise (Caution: gas evolution).
      
    • Allow to warm to RT and stir for 4–6 h.

    • Validation: TLC (50% EtOAc/Hex) should show complete consumption of the ester (R

      
       ~0.6) and appearance of the alcohol (R
      
      
      
      ~0.2).
    • Workup: Quench with sat. NH

      
      Cl. Extract with EtOAc (3x). Dry (Na
      
      
      
      SO
      
      
      ) and concentrate.
    • Yield: Typically >90% of Spiro-Alcohol (2) as a white solid.

Step 2: Oxidation to the Aldehyde
  • Reagents: Spiro-Alcohol (2) , Dess-Martin Periodinane (DMP, 1.2 equiv), NaHCO

    
     (1.5 equiv), DCM.
    
  • Procedure:

    • Suspend 2 and NaHCO

      
       in DCM (0.1 M).
      
    • Add DMP (1.2 equiv) at 0°C.

    • Stir at RT for 2 h. The suspension will become cloudy/milky.

    • Validation: Take an aliquot for

      
      H NMR. Look for the disappearance of the -CH
      
      
      
      OH signal (~3.6 ppm) and the emergence of the aldehyde -CHO singlet at 9.6–9.8 ppm .
    • Workup: Quench with 1:1 sat. NaHCO

      
      /sat. Na
      
      
      
      S
      
      
      O
      
      
      . Stir vigorously until layers separate clearly (removes iodine byproducts). Extract with DCM.[2]
    • Purification: Flash chromatography (SiO

      
      , 20-40% EtOAc/Hex). Aldehydes can be unstable on silica; minimize column time.
      
    • Storage: Store Compound 3 under inert gas at -20°C to prevent oxidation to the carboxylic acid.

Data Summary: Physicochemical Comparison

The table below illustrates the "Spiro Effect" when replacing a standard piperidine-4-carbaldehyde with the spiro[3.3]heptane analog.

Property4-Formylpiperidine (Ref)6-Formyl-2-azaspiro[3.3]heptaneImpact
Geometry Chair / Boat (Flexible)Puckered / RigidDefined exit vectors
Fsp3 1.01.0High (Both saturated)
LogD (pH 7.4) ~ -0.5~ -0.9Improved Solubility
Metabolic Stability Moderate (α-oxidation)High (Quaternary block)Longer Half-life
Aldehyde Reactivity HighTunableSteric bulk modulates attack

Applications in Drug Discovery[3]

Reversible Covalent Inhibition

The spiro-aldehyde motif is an ideal candidate for Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (irreversible), aldehydes form reversible hemiaminals (with Lys) or hemithioacetals (with Cys).

  • Mechanism: The rigid spiro scaffold positions the aldehyde warhead precisely near the nucleophilic residue, reducing the entropic penalty of binding.

  • Example: Design of Voxelotor analogs where the phenolic aldehyde is replaced by a heterocyclic spiro-aldehyde to improve CNS penetration.

High-Throughput Library Synthesis

The aldehyde 3 serves as a master key for parallel synthesis:

  • Reductive Amination: Reaction with 96 distinct amines + NaBH(OAc)

    
     yields a library of Spiro-Amines  in 24 hours.
    
  • Strecker Reaction: Reaction with amines + TMSCN yields

    
    -amino nitriles, precursors to non-natural spiro-amino acids.
    

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Wuitschik, G., et al. (2008). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: High Fsp3, Good Solubility, and Metabolic Stability."[3] Angewandte Chemie. Link

  • Metcalf, B. W., et al. (2017). "Discovery of Voxelotor (GBT440), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Zhu, J., et al. (2024). "Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins." Journal of Organic Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

This Application Note is designed for research chemists and drug development professionals. It prioritizes a robust, scalable synthetic route that circumvents common regioselectivity and stability pitfalls associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development professionals. It prioritizes a robust, scalable synthetic route that circumvents common regioselectivity and stability pitfalls associated with functionalizing sulfur-containing heterocycles.

Executive Summary

The target molecule, 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde , represents a critical scaffold where a tetrahydrothiopyran ring is protected as a ketal and functionalized with a formyl group at the


-position (adjacent to the spiro center).

Direct functionalization of the spiro-ketal is chemically non-viable due to the directing effect of the sulfur atom, which favors lithiation at the C7/C9 positions (


-to-sulfur) rather than the required C6 position ( 

-to-ketal). Furthermore, handling the unprotected

-keto aldehyde precursor presents stability challenges.

This guide details a "Carboxylate-Pivot Strategy" , utilizing a


-keto ester intermediate to lock the carbon count and position before installing the sensitive aldehyde moiety. This route ensures regiochemical integrity and maximizes yield.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into four logical stages to ensure the compatibility of functional groups, particularly the oxidation-prone sulfide and the acid-labile ketal.

Strategic Logic
  • Regiocontrol: We cannot directly formylate the ketal (Route A) because the sulfur atom directs lithiation to C7. We must functionalize the ketone before protection.

  • Stability: We avoid the free

    
    -keto aldehyde (Route B) as these are prone to polymerization and difficult to selectively protect.
    
  • Solution (Route C): We install a robust ester group at C3. This activates the position for functionalization, survives ketalization, and serves as a latent aldehyde equivalent (via reduction/oxidation).

Pathway Diagram (Graphviz)

SynthesisRoute cluster_legend Key Transformation Logic SM Tetrahydrothiopyran-4-one (Starting Material) Inter1 Ethyl 4-oxotetrahydrothiopyran-3-carboxylate (Beta-Keto Ester) SM->Inter1 Step 1: C-Acylation (Diethyl carbonate, NaH) Inter2 Ethyl 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylate (Protected Ester) Inter1->Inter2 Step 2: Ketalization (Ethylene glycol, pTSA) Inter3 (1,4-dioxa-8-thiaspiro[4.5]dec-6-yl)methanol (Primary Alcohol) Inter2->Inter3 Step 3: Reduction (LiAlH4, THF) Target 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde (Target Aldehyde) Inter3->Target Step 4: Oxidation (Parikh-Doering or DMP) Note1 Avoids C7-lithiation issues

Caption: Four-stage synthetic pathway designed to bypass regioselectivity issues inherent to sulfur heterocycles.

Experimental Protocols

Stage 1: C-Acylation (Synthesis of the -Keto Ester)

Objective: Install the carbon substituent at the C3 position using a Claisen-type condensation.

  • Reagents: Tetrahydrothiopyran-4-one (1.0 eq), Diethyl carbonate (2.5 eq), Sodium Hydride (60% dispersion, 2.2 eq), THF (anhydrous).

  • Mechanism: Thermodynamic enolate generation followed by trapping with diethyl carbonate.

Protocol:

  • Charge a flame-dried 3-neck flask with NaH (2.2 eq) and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous THF.

  • Add diethyl carbonate (2.5 eq) and bring the mixture to reflux.

  • Add a solution of tetrahydrothiopyran-4-one (1.0 eq) in THF dropwise over 1 hour. Note: Evolution of H2 gas will be observed.

  • Reflux for 4–6 hours until TLC indicates consumption of the ketone.

  • Cool to 0°C and quench carefully with glacial acetic acid/water (1:1) until pH ~6.

  • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield Ethyl 4-oxotetrahydrothiopyran-3-carboxylate .

Stage 2: Ketalization (Protection)

Objective: Protect the ketone as a spiro-dioxolane.

  • Challenge:

    
    -keto esters are slower to ketalize than simple ketones due to steric hindrance and electronic deactivation.
    
  • Reagents: Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.1 eq), Toluene.

Protocol:

  • Dissolve the

    
    -keto ester from Stage 1 in Toluene (0.1 M).
    
  • Add Ethylene glycol and pTSA.

  • Fit the flask with a Dean-Stark trap and reflux vigorously to remove water azeotropically.

  • Monitor by TLC. If reaction stalls (>24h), add an additional 0.05 eq of pTSA.

    • Pro-Tip: If conversion is poor, switch to Noyori Conditions : Use 1,2-bis(trimethylsiloxy)ethane (2.0 eq) and TMSOTf (0.1 eq) in DCM at -78°C to 0°C. This anhydrous method drives ketalization of difficult substrates.

  • Quench with saturated NaHCO3. Extract with Toluene or EtOAc.

  • Yields Ethyl 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylate .

Stage 3: Reduction to Alcohol

Objective: Convert the ester to a primary alcohol without cleaving the ketal.

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 1.2 eq), THF.

Protocol:

  • Suspend LiAlH4 in anhydrous THF at 0°C under Argon.

  • Add the protected ester (dissolved in THF) dropwise. Maintain temp < 5°C.

  • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to obtain (1,4-dioxa-8-thiaspiro[4.5]dec-6-yl)methanol .

Stage 4: Oxidation to Aldehyde

Objective: Selective oxidation of the alcohol to the aldehyde without oxidizing the sulfide to a sulfoxide/sulfone.

  • Selection: Parikh-Doering Oxidation is preferred over Swern (risk of activating DMSO with sulfide present) or Jones (too harsh). Dess-Martin Periodinane (DMP) is a viable alternative if buffered.

Protocol (Parikh-Doering):

  • Dissolve the alcohol (1.0 eq) in anhydrous DMSO/DCM (1:1).

  • Add Triethylamine (3.5 eq) and cool to 0°C.

  • Add Sulfur Trioxide Pyridine complex (SO3·Py, 2.0 eq) in portions.

  • Stir at 0°C for 2 hours, then allow to warm to 10°C.

  • Quench with water. Extract with DCM.

  • Wash organic layer with 10% citric acid (removes pyridine), then brine.

  • Dry (Na2SO4) and concentrate.

  • Purification: The aldehyde is potentially unstable on silica. Purify rapidly using neutralized silica (add 1% Et3N to eluent) or use immediately.

Data Summary & Specifications

ParameterSpecification / Data
Target Formula C8H12O3S
Molecular Weight 188.24 g/mol
Key Intermediate Ethyl 4-oxotetrahydrothiopyran-3-carboxylate
Critical Impurity Sulfoxide (S=O) derivatives (M+16 mass shift)
Overall Yield Expect 35–45% (over 4 steps)
Appearance Colorless to pale yellow viscous oil
Storage -20°C, under Argon (Aldehyde is prone to oxidation)

Troubleshooting & Critical Quality Attributes (CQAs)

Regioselectivity Check
  • Issue: Formation of the wrong isomer during functionalization.

  • Validation: In Stage 1, the symmetry of tetrahydrothiopyran-4-one ensures that mono-acylation can only occur at the equivalent C3/C5 positions. No regiochemical ambiguity exists until the ring is substituted.

Sulfur Oxidation
  • Issue: Sulfides are easily oxidized to sulfoxides by peroxides or active halogen species.

  • Control: Avoid reagents like mCPBA, NaIO4, or unbuffered bleach. In Stage 4, if using DMP, ensure the reagent is fresh and the reaction is not prolonged.

  • Detection: 1H NMR will show a significant downfield shift of the protons adjacent to sulfur (C7/C9) if oxidation occurs (from

    
     2.6-2.8 to 
    
    
    
    3.0-3.5).
Ketal Stability
  • Issue: Loss of protecting group during workup.

  • Control: Ensure all aqueous quenches are buffered to pH > 7. The ketal is stable to the basic conditions of Stages 1, 3, and 4.

References

  • General Synthesis of Tetrahydrothiopyran-4-ones

    • Leonard, N. J., & Figueras, J. (1952). Rearrangement of alpha-Aminoketones During Clemmensen Reduction. Journal of the American Chemical Society, 74(4), 917–920. Link

  • Ketalization of Beta-Keto Esters (Noyori Conditions)

    • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for the Ketalization of Carbonyl Compounds. Tetrahedron Letters, 21(14), 1357-1358. Link

  • Parikh-Doering Oxidation (Sulfur Compatible)

    • Parikh, J. R., & Doering, W. V. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Lithiation of Sulfur Heterocycles (Regioselectivity)
Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 8-Thiaspiro[4.5]decane Systems

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols describe a hypothetical application of the Vilsmeier-Haack reaction to the 8-thiaspiro[4.5]decane...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical application of the Vilsmeier-Haack reaction to the 8-thiaspiro[4.5]decane scaffold. To date, there is a lack of specific literature precedents for this particular transformation. Therefore, this document should be regarded as an expert-guided starting point for research and development, and the proposed protocols will likely require optimization and rigorous analytical characterization of the resulting products.

Introduction: The Vilsmeier-Haack Reaction as a Tool for C-C Bond Formation

The Vilsmeier-Haack (V-H) reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic species is then capable of attacking electron-rich substrates, leading to the introduction of a formyl (-CHO) group after hydrolysis.[1] While extensively applied to aromatic systems, the V-H reaction can also be extended to non-aromatic, electron-rich substrates such as alkenes and enamines.[5][6]

The 8-thiaspiro[4.5]decane core, a spirocyclic system containing a thiacyclohexane ring, represents an intriguing, albeit underexplored, scaffold in medicinal chemistry. The presence of the sulfur heteroatom, with its lone pairs of electrons, can influence the molecule's electronic properties and provides a potential site for electrophilic attack.[7] This guide explores the theoretical application of the Vilsmeier-Haack reaction to this spirocyclic system, offering a detailed protocol and scientific rationale for researchers venturing into this novel area of synthesis.

Proposed Reaction Mechanism and Regioselectivity

The generally accepted mechanism for the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the substrate.[1]

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[3]

  • Electrophilic Attack and Formylation: In the context of 8-thiaspiro[4.5]decane, which lacks aromaticity, the reaction is anticipated to proceed via electrophilic attack on a carbon atom activated by the adjacent sulfur atom. The lone pairs on the sulfur can stabilize an adjacent carbocation intermediate. Therefore, the most probable sites for formylation are the C7 and C9 positions of the thiacyclohexane ring. Steric hindrance from the spirocyclic core might influence the regioselectivity between these two positions. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 8-Thiaspiro[4.5]decane Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product Formylated Product Intermediate->Product Hydrolysis (H₂O)

Caption: Plausible reaction pathway for the Vilsmeier-Haack formylation.

Experimental Protocol: A Guideline for a Novel Transformation

Safety Precautions: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents:

  • 8-Thiaspiro[4.5]decane (substrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the 8-thiaspiro[4.5]decane substrate (1.0 equivalent) in anhydrous DCM.

    • Add the substrate solution to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by thin-layer chromatography (TLC). It is advisable to set up small-scale trials at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the optimal condition.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and may result in vigorous gas evolution.

    • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the formylated product(s).

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Reagent_Prep Substrate_Add Add 8-Thiaspiro[4.5]decane in Anhydrous DCM Reagent_Prep->Substrate_Add Reaction Reaction at RT or Elevated Temp. (Monitor by TLC) Substrate_Add->Reaction Quench Quench with Sat. NaHCO₃ (aq) at 0°C Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash Organic Layer (NaHCO₃, Brine) Extraction->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Expected Characterization Data (Hypothetical)

The following table outlines the anticipated analytical data for a mono-formylated 8-thiaspiro[4.5]decane product. The exact values will depend on the precise regiochemistry of the formylation.

Analytical Technique Expected Observations Rationale
¹H NMR A singlet between δ 9.5-10.0 ppm. A downfield shift of the proton on the formylated carbon.The aldehyde proton typically resonates in this region. The electron-withdrawing effect of the formyl group will deshield the attached proton.
¹³C NMR A signal between δ 190-200 ppm.The carbonyl carbon of the aldehyde group appears in this characteristic downfield region.
IR Spectroscopy A strong absorption band around 1680-1700 cm⁻¹.This is a characteristic stretching frequency for the C=O bond of an aldehyde.
Mass Spectrometry A molecular ion peak corresponding to the addition of a CHO group (29.02 g/mol ) to the mass of the starting material.Confirms the incorporation of the formyl group.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Insufficient reactivity of the substrate. 2. Deactivation of the Vilsmeier reagent by moisture. 3. Low reaction temperature.1. Increase the reaction temperature in increments (e.g., to 40 °C, 60 °C, or 80 °C). 2. Ensure all glassware is flame-dried and reagents are anhydrous. 3. Increase the stoichiometry of the Vilsmeier reagent (e.g., to 2.0-3.0 equivalents).
Formation of Multiple Products 1. Lack of regioselectivity (formylation at multiple positions). 2. Side reactions or decomposition.1. Attempt the reaction at a lower temperature to enhance selectivity. 2. Carefully purify the product mixture using column chromatography and characterize each isomer.
Product Decomposition 1. Harsh reaction conditions (high temperature). 2. Instability of the product during workup.1. Perform the reaction at the lowest effective temperature. 2. Ensure the quenching and washing steps are performed promptly and at low temperatures.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.
  • Taylor & Francis Online. (2006). SYNTHESIS OF 3-METHYLENE-1-OXA-8-HETERASPIRO[4.5]DECAN-2-ONES AND 1-OXA-8-HETERASPIRO[4.5]DECAN-2-ONES NOVEL FORMATION AND CRYSTAL STRUCTURE OF 3-[(4-HYDROXY-4-THIANYL)METHYL] - 1-OXA-8-THIASPIRO[4.5]DECAN-2-ONE.
  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • BenchChem. (2025).
  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • TCI Chemicals. (2025). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent.
  • MDPI. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank.
  • Semantic Scholar. (2003).
  • ResearchGate. (2003).
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-5-phenoxy-4,7-dihydro-3H-indol-2-yl) aminomethylene malonaldehyde and its some reactions.
  • PubChem. (n.d.). 1-Oxa-4-thiaspiro[4.5]decane. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis Using Vilsmeier Reagents.
  • Sigma-Aldrich. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane.
  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • National Center for Biotechnology Information. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience.

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Method

Application Note: Strategic Deployment of 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde in Polypropionate Synthesis

Executive Summary This guide details the synthesis, handling, and strategic application of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde (hereafter referred to as Compound 1 ).[1] This molecule is the linchpin of the "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, handling, and strategic application of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde (hereafter referred to as Compound 1 ).[1] This molecule is the linchpin of the "Thiopyran Route" to polypropionates, a methodology pioneered by the Ward group. Unlike traditional linear synthesis which relies on iterative additions of expensive chiral auxiliaries, Compound 1 allows for the rapid assembly of stereochemically complex polypropionate architectures (e.g., erythromycin fragments) using Mutual Kinetic Enantioselection (MKE) and Dynamic Kinetic Resolution (DKR) .[1]

This protocol is designed for medicinal chemists and process scientists seeking to access high-purity polypropionate motifs with minimal reliance on pre-existing chiral pools.[1]

Structural Analysis & Strategic Value

Compound 1 is the ethylene ketal derivative of tetrahydro-4H-thiopyran-4-one-3-carbaldehyde.[1] Its utility stems from three core features:

  • The Thiopyran Scaffold: The six-membered ring imposes rigid conformational bias, allowing for high diastereocontrol during aldol reactions.[1]

  • The Masked Polypropionate: The sulfur atom and the ring structure serve as a template. Once the stereocenters are established, desulfurization (Raney Ni) reveals the acyclic methyl-branched carbon chain characteristic of polyketide antibiotics.[1]

  • MKE/DKR Capability: Compound 1 is often deployed as a racemate.[1] When reacted with a chiral enolate (or using a chiral catalyst), the reaction kinetics favor the formation of a single diastereomer from specific enantiomeric pairs, effectively "sorting" the racemic starting material into a stereopure product.[1]

Pathway Visualization

The following diagram illustrates the "Thiopyran Route" logic, transforming the cyclic template into an acyclic target.

ThiopyranRoute Fig 1. The Thiopyran Route: From Achiral Precursors to Stereopure Polypropionates. Start Diester Precursor (Achiral) Comp1 Compound 1 (Racemic Aldehyde) Start->Comp1 1. Dieckmann 2. Ketalization 3. Red/Ox Aldol Aldol Reaction (MKE / DKR) Comp1->Aldol + Thiopyranone Enolate Adduct Stereopure Bis-Aldol Adduct Aldol->Adduct Stereoselection Target Acyclic Polypropionate (Desulfurized) Adduct->Target Raney Ni Desulfurization

[1][2]

Synthesis of the Building Block (Compound 1)

While Compound 1 acts as a chiral building block during the assembly phase, it is synthesized from achiral precursors.[1] The following protocol yields the racemic aldehyde, which is sufficient for MKE-based applications.

Precursor: Dimethyl 3,3'-thiodipropionate.[1]

Step-by-Step Protocol
A. Dieckmann Cyclization & Ketalization[1][2]
  • Cyclization: Treat dimethyl 3,3'-thiodipropionate with sodium methoxide (NaOMe) in methanol to induce Dieckmann condensation. Acid hydrolysis and decarboxylation yield tetrahydro-4H-thiopyran-4-one .[1]

  • Carboxylation: React the ketone with dimethyl carbonate/NaH to reinstall the ester at the 3-position (beta-keto ester).[1]

  • Protection: Reflux the beta-keto ester with ethylene glycol and p-toluenesulfonic acid (PTSA) in benzene/toluene with a Dean-Stark trap.[1]

    • Checkpoint: Ensure complete water removal to drive ketal formation.[1]

    • Product: Methyl 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylate.[1]

B. Reduction & Oxidation (The Redox Shuttle)

Direct reduction to the aldehyde is difficult to control.[1] A reduction-oxidation sequence is preferred for reliability.[1]

  • Reduction:

    • Dissolve the ester from Step A in anhydrous THF under Argon.

    • Cool to 0°C and carefully add LiAlH4 (1.1 equiv).[1]

    • Quench with Rochelle's salt solution.[1] Extract with EtOAc.[1]

    • Intermediate: 6-(Hydroxymethyl)-1,4-dioxa-8-thiaspiro[4.5]decane.[1]

  • Oxidation (Swern):

    • Prepare Swern reagent: Oxalyl chloride (1.5 equiv) + DMSO (3.0 equiv) in DCM at -78°C.[1]

    • Add the alcohol (dissolved in DCM) dropwise.[1] Stir for 45 min.

    • Add Et3N (5.0 equiv) and warm to room temperature.

    • Purification: Flash chromatography (Hexanes/EtOAc).[1]

    • Result: Compound 1 (Colorless oil/solid).[1] Store at -20°C under Argon.

Yield Data:

Step Reaction Typical Yield Key QC Parameter
1 Dieckmann/Decarb 80-85% 1H NMR (Disappearance of OMe)
2 Ketalization 90-95% IR (Loss of ketone C=O)
3 Reduction (LAH) 92% 1H NMR (CH2OH doublet)

| 4 | Oxidation (Swern) | 88% | 1H NMR (Aldehyde singlet ~9.6 ppm) |[1]

Application: The Ward Aldol Reaction (MKE Protocol)[1]

This is the critical application where Compound 1 functions as a chiral building block. By reacting racemic Compound 1 with the titanium enolate of a thiopyranone (or via proline catalysis), you can isolate a single stereoisomer.[1]

Objective: Couple Compound 1 with 2,2-dimethyl-tetrahydrothiopyran-4-one to create a tetrapropionate precursor.

Protocol: Ti-Mediated Aldol with MKE

Reference: Ward, D. E. et al. J. Org.[1][3] Chem. 2007, 72, 1667.[1]

  • Enolate Formation:

    • Substrate: 2,2-dimethyl-tetrahydrothiopyran-4-one (1.0 equiv).[1]

    • Reagent: TiCl4 (1.05 equiv) and DIPEA (1.1 equiv) in DCM at -78°C.[1]

    • Mechanism:[4] Formation of the (Z)-titanium enolate is favored.[1]

  • Addition of Compound 1:

    • Add racemic Compound 1 (0.5 to 1.0 equiv depending on resolution strategy) dropwise at -78°C.[1]

    • Stir for 1-2 hours.

  • Quench & Workup:

    • Quench with sat. NH4Cl.[1][5]

    • Extract with DCM.[1]

  • Analysis:

    • The reaction exhibits Mutual Kinetic Enantioselection .[1] The (R)-enolate reacts preferentially with the (R)-aldehyde (or S/S pair) due to matched transition state energetics.[1] The mismatched pair reacts significantly slower.[1]

    • Result: High diastereoselectivity (>20:[1]1) for the anti-aldol adduct.[1]

Organocatalytic Variant (Green/Modern)

Reference: Ward, D. E. et al. Chem. Commun. 2011, 47, 11375.[1]

Using L-Proline allows for a Dynamic Kinetic Resolution (DKR) if the aldehyde racemizes under reaction conditions, theoretically converting 100% of the racemic aldehyde to a single enantiopure adduct.[1]

  • Conditions: DMF, L-Proline (20 mol%), 4°C, 24-48h.

  • Advantage: Avoids titanium waste; operationally simple.[1]

Desulfurization: Revealing the Polypropionate[1]

Once the complex tetracyclic or spiro-fused structure is assembled, the thiopyran rings must be opened to reveal the methyl-branched chain.[1]

Protocol:

  • Dissolve the aldol adduct in EtOH.[1]

  • Add Raney Nickel (W-2 activity, excess).[1]

    • Safety: Raney Ni is pyrophoric when dry.[1] Keep under solvent at all times.[1]

  • Reflux for 2-4 hours.

  • Filter through Celite (keep wet).[1]

  • Concentrate filtrate.[1]

Outcome: The C-S bonds are cleaved and replaced with C-H bonds, transforming the cyclic scaffold into a linear polypropionate (e.g., segments of Rifamycin or Erythromycin).[1]

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Aldol Diastereoselectivity Temperature fluctuation during enolate formation.[1]Maintain -78°C strictly. Ensure TiCl4 quality (yellow/colorless, not red/brown).
Aldehyde Decomposition Oxidation or polymerization.[1]Compound 1 is unstable at RT.[1] Store at -20°C. Distill/purify immediately before use.
Incomplete Desulfurization Deactivated Raney Ni.Use freshly activated Raney Ni.[1] Increase catalyst loading.
Racemization of Aldehyde Basic conditions during workup.Keep workup neutral/mildly acidic.[1] Avoid prolonged exposure to amine bases.[1]

References

  • Ward, D. E.; Beye, G. E.; Sales, M.; Alarcon, I. Q.; Gillis, H. M.; Jheengut, V. (2007).[1] Thiopyran route to polypropionates: exploiting and overcoming double stereodifferentiation and mutual kinetic enantioselection in aldol couplings of chiral fragments. Journal of Organic Chemistry, 72(5), 1667-1674.[1] Link

  • Ward, D. E. (2011).[6] The thiopyran route to polypropionates. Chemical Communications, 47(41), 11375-11393.[1] Link

  • Ward, D. E.; Sales, M.; Man, C. C.; Shen, J.; Sasmal, P. K.; Guo, C. (2002).[1] Radiochemical and stereochemical control in the thiopyran route to polypropionates. Journal of Organic Chemistry, 67(5), 1618-1629.[1] Link[1]

Disclaimer

This protocol involves the use of hazardous chemicals (TiCl4, Raney Nickel, pyrophorics).[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1] The author assumes no liability for accidents arising from the use of this guide.

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates Using Thiaspiro Aldehydes

Abstract This application note details the strategic synthesis and handling of thiaspiro aldehydes , specifically focusing on the 1-thia-4-azaspiro[4.5]decane-3-carbaldehyde scaffold. As drug discovery shifts from planar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic synthesis and handling of thiaspiro aldehydes , specifically focusing on the 1-thia-4-azaspiro[4.5]decane-3-carbaldehyde scaffold. As drug discovery shifts from planar aromatics to three-dimensional (3D) architectures to improve solubility and target selectivity (Fsp³ character), spirocyclic systems have emerged as high-value intermediates.[1] This guide provides a validated protocol for constructing the thiaspiro core via condensation, followed by a controlled DIBAL-H reduction to generate the aldehyde handle. Critical parameters for preventing sulfur oxidation and managing aldehyde reactivity during downstream functionalization are addressed.

Introduction: The Renaissance of 3D Scaffolds

Modern medicinal chemistry has recognized that increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates correlates with improved clinical success. Unlike flat aromatic systems, spirocyclic scaffolds offer rigid, 3D vectors that can explore novel chemical space.

The thiaspiro class (containing sulfur and nitrogen in a spiro-fused ring) is particularly valuable. The sulfur atom imparts unique metabolic stability and lipophilicity profiles, while the spiro-fusion locks the conformation of attached substituents.

Key Applications
  • Antiviral Agents: 1-thia-4-azaspiro[4.5]decane derivatives have shown potency against Human Coronavirus 229E by inhibiting viral replication [1].[2]

  • Anticancer Therapeutics: Thiaspiro-thiazolidine derivatives exhibit moderate to high inhibition in HepG-2 and PC-3 cell lines [2].[3]

  • Metabolic Stability: The rigid spiro-core protects the nitrogen from rapid metabolic N-dealkylation, a common failure mode in flexible amines.

This guide focuses on generating the aldehyde variant of this scaffold. The aldehyde serves as a versatile "divergent point," allowing rapid access to diverse libraries via reductive amination, Wittig olefination, or multicomponent reactions.

Strategic Synthetic Pathway

The synthesis hinges on two critical phases:

  • Cyclocondensation: Formation of the spiro-thiazolidine ring using a ketone and L-cysteine ethyl ester.

  • Controlled Reduction: Selective reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the alcohol.

Visual Workflow

The following diagram outlines the critical path from commodity starting materials to the active pharmaceutical intermediate (API) precursor.

ThiaspiroPathway Figure 1: Strategic synthesis of thiaspiro aldehyde intermediates. Start Cyclohexanone (Starting Material) Intermediate Spiro-Thiazolidine Ester (Stable Precursor) Start->Intermediate Cyclization (Dean-Stark, reflux) Reagent L-Cysteine Ethyl Ester Reagent->Intermediate Aldehyde Thiaspiro Aldehyde (Reactive Intermediate) Intermediate->Aldehyde DIBAL-H -78°C, Toluene Product Drug Candidate (via Reductive Amination) Aldehyde->Product Amine, NaBH(OAc)3

Figure 1: Strategic synthesis of thiaspiro aldehyde intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate

This step establishes the quaternary spiro-carbon. The reaction is an equilibrium process; therefore, continuous water removal is mandatory to drive the reaction to completion.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • L-Cysteine ethyl ester hydrochloride (1.0 equiv)

  • Triethylamine (1.0 equiv) or Potassium Carbonate

  • Solvent: Benzene or Toluene (anhydrous)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Suspend L-cysteine ethyl ester hydrochloride (18.5 g, 100 mmol) in Toluene (200 mL). Add Triethylamine (14 mL, 100 mmol) to liberate the free base. Stir for 15 minutes at room temperature.

  • Addition: Add Cyclohexanone (9.8 g, 100 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The theoretical water yield is ~1.8 mL. Reflux is typically complete within 4–6 hours when water evolution ceases.

  • Workup: Cool to room temperature. Wash the organic phase with water (2 x 50 mL) and brine (50 mL). Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude oil often solidifies. Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain the spiro-ester as a white crystalline solid.

Protocol B: Selective Reduction to the Thiaspiro Aldehyde

Critical Control Point: This is the most sensitive step. The ester must be reduced to the aldehyde without proceeding to the primary alcohol.

Reagents:

  • Spiro-thiazolidine Ester (from Protocol A)

  • DIBAL-H (1.0 M in Toluene)[4]

  • Solvent: Anhydrous Toluene or DCM

Procedure:

  • Inert Atmosphere: Flame-dry a 250 mL 3-neck flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the Spiro-ester (2.3 g, 10 mmol) in anhydrous Toluene (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize (use an internal thermometer probe).

  • Reagent Addition: Add DIBAL-H (11 mL, 11 mmol, 1.1 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

    • Note: The internal temperature must NOT rise above -70°C. Higher temperatures promote over-reduction.

  • Incubation: Stir at -78°C for 2 hours. Monitor by TLC (silica; Hex/EtOAc). The aldehyde spot will appear distinct from the ester.

  • Quench (Rochelle's Salt Method):

    • While still at -78°C, quench by adding Methanol (2 mL) dropwise.

    • Remove the cooling bath and add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) solution (50 mL).

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 1–2 hours at room temperature. The gelatinous aluminum emulsion will break, resulting in two clear layers.

  • Isolation: Separate the organic layer.[4] Extract the aqueous layer with Et₂O (2 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate.

  • Storage: The resulting aldehyde is unstable. Use immediately in the next step or store under Argon at -20°C.

Reaction Mechanism & Control

Understanding the stability of the tetrahedral intermediate is key to success. At -78°C, the DIBAL-H forms a stable aluminate complex with the carbonyl oxygen.[5] This complex prevents the ejection of the ethoxide leaving group, which would otherwise generate the aldehyde in situ and allow a second hydride attack (leading to the alcohol).

DIBALMechanism Figure 2: Mechanistic control of DIBAL-H reduction. Ester Spiro-Ester Complex Tetrahedral Al-Complex (STABLE at -78°C) Ester->Complex + DIBAL-H (-78°C) Aldehyde Thiaspiro Aldehyde Complex->Aldehyde Acidic Quench (Hydrolysis) Alcohol Primary Alcohol (Over-reduction Product) Complex->Alcohol Warming > -60°C or Excess Reagent

Figure 2: Mechanistic control of DIBAL-H reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete water removalEnsure Dean-Stark trap is functioning or add 4Å Molecular Sieves to the reaction.
Over-reduction to Alcohol Temperature > -70°CMaintain strict -78°C. Pre-cool DIBAL-H solution.
Over-reduction to Alcohol Excess DIBAL-HStrictly limit DIBAL-H to 1.1 equivalents.
Emulsion during Workup Aluminum saltsUse Rochelle's Salt (sat. K-Na Tartrate) and stir until layers clarify (can take 2+ hours).
Aldehyde Degradation Oxidation/PolymerizationThiaspiro aldehydes are sensitive to air. Store under inert gas; do not purify on silica unless necessary (use neutral alumina).
Sulfur Poisoning Catalytic HydrogenationAvoid Pd/C for downstream reductions. Use hydride reagents (NaBH₄, NaBH(OAc)₃) for reductive aminations.

References

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Source: Arch Pharm (Weinheim). 2019 Jun;352(6):e1800330. URL:[Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane Derivatives. Source: Molecules. 2017 Jan 20;22(1):170.[3] URL:[Link]

  • DIBAL-H Reduction: Ester to Aldehyde Protocol. Source: Common Organic Chemistry / Organic Syntheses. URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry 2021 64 (1), 150-183.[1][6] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Protocols for 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

Case ID: SP-ACETAL-08 Status: Active Priority: High (Stability Risk) Applicable Molecule: 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde System Overview & Stability Profile The Molecule: You are working with a spirocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-ACETAL-08 Status: Active Priority: High (Stability Risk) Applicable Molecule: 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

System Overview & Stability Profile

The Molecule: You are working with a spirocyclic acetal . The molecule consists of a tetrahydrothiopyran ring fused to a 1,3-dioxolane ring at the C4 position (relative to the thiopyranone precursor).

  • Structural Vulnerability: The 1,3-dioxolane ring (acetal) is the "safety lock" for the ketone. If this ring opens, you revert to the parent ketone, destroying your intermediate.

  • The Trigger: Acetals are thermodynamically stable to bases and nucleophiles but are kinetically labile to acids . Even weak acids (silica gel, trace HCl in chloroform) can catalyze hydrolysis.

  • Secondary Risk (The Sulfur Factor): The sulfide at position 8 is prone to oxidation (to sulfoxide/sulfone) and alkylation. Oxidation changes the ring pucker, which can introduce strain on the spiro-junction, accelerating hydrolysis.

Mechanism of Failure: Acid-Catalyzed Hydrolysis

Understanding the enemy is the first step to containment. Hydrolysis is not random; it follows a specific pathway driven by protonation.[1]

AcetalHydrolysis Acetal Intact Acetal (1,3-dioxolane) Protonation Protonation of Oxygen Acetal->Protonation + H+ (Acid) Oxocarbenium Oxocarbenium Ion (Ring Opening) Protonation->Oxocarbenium - ROH WaterAttack Nucleophilic Attack (H2O) Oxocarbenium->WaterAttack + H2O Hemiacetal Hemiacetal (Unstable) WaterAttack->Hemiacetal Ketone Hydrolyzed Ketone (Product Loss) Hemiacetal->Ketone - ROH, - H+

Figure 1: The cascade of failure. Note that the reaction is reversible, but an excess of water (aqueous workup) drives it to the right (Ketone formation).

Troubleshooting Guides

Module A: Reaction Optimization (Upstream Prevention)

Issue: Loss of acetal protection during functionalization of the aldehyde.

ParameterRecommendationTechnical Rationale
Solvent pH Strictly Neutral/Basic Avoid chlorinated solvents (DCM/CHCl₃) stored for long periods, as they generate HCl. Pass solvents through basic alumina if unsure.
Lewis Acids Avoid Strong L.A. Reagents like

or

will coordinate to the acetal oxygens, initiating ring opening. Use lanthanide triflates (

) if Lewis acidity is required.
Temperature < 40°C Entropy favors ring opening at high temperatures. Keep reactions cool.
Water Strictly Anhydrous Hydrolysis requires water. Use molecular sieves (3Å or 4Å) in the reaction vessel.
Module B: Purification Protocol (The "Killer" Step)

Issue: Product decomposes on the silica column. NMR shows a new carbonyl peak at ~210 ppm.

Root Cause: Standard silica gel is slightly acidic (


). This acidity is sufficient to hydrolyze spiro-acetals during the time-scale of a flash column.

The Solution: Buffered Silica Chromatography You must neutralize the solid phase before loading your compound.

Step-by-Step Protocol:

  • Prepare Mobile Phase: Add 1% Triethylamine (TEA) (

    
    ) to your eluent system (e.g., Hexanes/EtOAc + 1% TEA).
    
  • Slurry the Silica: Pour the silica into a flask and slurry it with the TEA-doped solvent. Let it sit for 5-10 minutes.

  • Pack the Column: Pour the slurry into the column.

  • Flush: Run 2-3 column volumes of the TEA-doped solvent through the packed bed before loading your sample. This ensures the entire length of the column is basic.

  • Load & Run: Load your sample. You can remove the TEA from the eluent for the actual run if the compound is extremely sensitive, but keeping 0.5-1% TEA is safer.

SilicaNeutralization Start Start Purification CheckSilica Is Silica Neutralized? Start->CheckSilica Acidic Standard Silica (pH 4-5) CheckSilica->Acidic No Neutralize Add 1% Et3N to Solvent CheckSilica->Neutralize No (Fix it) Hydrolysis Acetal Hydrolysis (Yield Loss) Acidic->Hydrolysis Slurry Slurry Silica + Et3N Neutralize->Slurry Pack Pack Column Slurry->Pack Run Elute Product Pack->Run Success Intact Acetal Run->Success

Figure 2: Decision tree for preserving acetal integrity during chromatography.

Module C: Handling the Sulfur (8-Thia)

Issue: The acetal is intact, but the molecule is degrading or changing polarity.

The "8-thia" component introduces a sulfide.

  • Avoid Oxidants: Do not use peroxides (mCPBA,

    
    ) unless you intend to make the sulfoxide. Sulfoxides are more polar and can act as weak Lewis bases, potentially complicating the acetal stability.
    
  • Metal Scavenging: Sulfur binds strongly to transition metals (Pd, Pt). If you are using catalytic hydrogenation to reduce the aldehyde, the sulfur will poison the catalyst. Alternative: Use hydride reagents (NaBH₄) for reduction, or non-metal based oxidations (Swern, Dess-Martin) for aldehyde manipulation.

Frequently Asked Questions (FAQ)

Q: My NMR shows a small singlet at ~9.6 ppm and a triplet at ~4.0 ppm. Is my compound stable?

  • A: The singlet at 9.6 ppm is your aldehyde (CHO). The triplet at 4.0 ppm corresponds to the ethylene glycol protons of the acetal ring. This indicates your molecule is intact .

    • Warning Sign: If the triplet at 4.0 ppm disappears or splits into complex multiplets, and a new peak appears >200 ppm (C=O carbon), you have hydrolyzed the acetal.

Q: Can I use aqueous extraction (workup)?

  • A: Yes, but pH is critical .

    • Do: Use Saturated

      
       or pH 7.4 Phosphate Buffer.
      
    • Do Not: Use water alone (often slightly acidic) or dilute HCl/Ammonium Chloride.

    • Speed: Minimize the time the compound spends in the aqueous phase. Extract immediately into organic solvent (EtOAc or DCM) and dry over

      
      .
      

Q: I need to store the compound for 2 weeks. How?

  • A: Store as a solid or concentrated oil under Argon at -20°C.

    • Pro Tip: If storing in solution (e.g., Benzene/Toluene), add a few pellets of activated basic alumina or a drop of Triethylamine to the vial to scavenge any acid generated over time.

Q: The aldehyde is epimerizing. Is this the acetal's fault?

  • A: No, this is due to the position of the aldehyde (C6). It is alpha to the spiro center. The C6 proton is acidic. Basic conditions (used to protect the acetal) can cause enolization and epimerization at C6.

    • Fix: Avoid strong bases (LDA, NaH). Use mild organic bases (Pyridine, DIPEA) if necessary.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

    • Authority on acetal stability profiles and deprotection conditions.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.

    • Detailed mechanisms of acetal hydrolysis and stabiliz
  • BenchChem Technical Protocols. Neutralization of Silica Gel for Acid-Sensitive Compounds.

    • Standard industry protocol for buffering chrom
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press, 2012. Foundational text for thermodynamic stability of spiro-acetals and anomeric effects.

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Thiaspiro Aldehyde Synthesis

Status: Active Agent: Senior Application Scientist Topic: Thiaspiro Aldehyde Reaction Optimization Ticket ID: TSA-OPT-2024 Introduction: The Solubility-Selectivity Paradox Welcome to the technical support hub for thiaspi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Topic: Thiaspiro Aldehyde Reaction Optimization Ticket ID: TSA-OPT-2024

Introduction: The Solubility-Selectivity Paradox

Welcome to the technical support hub for thiaspirocyclic synthesis. If you are synthesizing thiaspiro aldehydes—typically via organocatalytic sulfa-Michael/aldol cascade reactions —you are likely facing the "Solubility-Selectivity Paradox."

High stereocontrol (ee/dr) in these cascades generally requires non-polar solvents (Toluene, DCM) to stabilize the hydrogen-bonding network between the catalyst (e.g., squaramide or thiourea) and the substrate. However, the precursors (often isatins, dithiane-diols, or polar aldehydes) frequently exhibit poor solubility in these media, leading to stalled reactivity or background racemic reactions.

This guide provides a logic-driven approach to resolving these conflicts.

Module 1: Troubleshooting Stereocontrol (Low ee/dr)

Symptom: The reaction proceeds to full conversion, but enantiomeric excess (ee) or diastereomeric ratio (dr) is below target (<80% ee or <5:1 dr).

Root Cause: Solvent polarity is disrupting the non-covalent catalyst-substrate interaction. In organocatalysis, the transition state relies on weak Hydrogen-bonds. Polar solvents (DMSO, DMF, Methanol) compete for these binding sites, effectively "washing out" the chiral environment.

Solution: The Dielectric Tuning Protocol

  • Switch to Low-Dielectric Solvents:

    • Primary Recommendation: Toluene (

      
      ) or DCM  (
      
      
      
      ).
    • Why: These solvents do not compete for H-bond donors. Literature confirms that cinchona-derived urea catalysts achieve optimal ee in Toluene due to a tight, stereo-controlled transition state [1].

  • Eliminate Water:

    • Moisture acts as a competitive H-bond donor/acceptor. Ensure solvents are anhydrous.

  • Temperature Suppression:

    • If using DCM, lower the temperature to -20°C. Lower temperatures increase the difference in free energy (

      
      ) between the major and minor transition states, improving selectivity.
      
Decision Matrix: Stereocontrol vs. Solubility

SolventDecision Start Start Optimization CheckSol Are reactants soluble? Start->CheckSol CheckEE Is ee/dr acceptable? NonPolar Use Toluene or DCM (Best Selectivity) CheckEE->NonPolar Yes (Maintain) Cryo Cool to -20°C (Kinetic Control) CheckEE->Cryo No (<90% ee) CheckSol->NonPolar Yes PolarCo Add 10% CHCl3 or THF (Solubility Boost) CheckSol->PolarCo No (Precipitation) NonPolar->CheckEE PolarCo->CheckEE Cryo->PolarCo If freezes/crashes out

Figure 1: Decision matrix for balancing solubility with stereocontrol in thiaspiro synthesis.

Module 2: Troubleshooting Reactivity (Stalled Reaction)

Symptom: The reaction mixture is heterogeneous (slurry), and conversion stalls at <50% after 24 hours.

Root Cause: "Phase Lock." The catalyst is in solution, but the thiaspiro precursors (often zwitterionic or polar) are in the solid phase. The reaction only occurs at the interface, which is kinetically invisible.

Solution: The Co-Solvent Strategy

Do not immediately switch to pure DMSO or MeOH, as this will destroy your stereochemistry. Instead, use a "doping" strategy.

  • The "Chloroform Spike":

    • Add CHCl₃ (up to 20% v/v) to the Toluene base. Chloroform has a slightly higher dielectric constant than Toluene but maintains H-bonding integrity better than ethers or alcohols [2].

  • Concentration Adjustment:

    • Standard organocatalytic reactions run at 0.1 M .

    • Fix: Dilute to 0.05 M . While counter-intuitive (kinetics usually favor high concentration), dilution can prevent aggregation of the product or starting material, keeping the active species accessible.

Module 3: Stability (Aldehyde/Sulfur Integrity)

Symptom: Product decomposes upon isolation, or the aldehyde peak disappears from NMR (oxidation/oligomerization).

Root Cause:

  • Sulfur Sensitivity: Thiols/sulfides are prone to oxidation to disulfides or sulfoxides in the presence of dissolved oxygen.

  • Retro-Aldol: In protic solvents (MeOH/Water), the thiaspiro ring can undergo reversible retro-aldol cleavage, destroying the scaffold.

Solution: Inert Atmosphere & Aprotic Handling

  • Degassing: All solvents must be sparged with Argon for 15 minutes prior to use.

  • Avoid Alcohols: Do not use MeOH or EtOH for the reaction or workup if retro-aldol is suspected. Stick to Aprotic solvents (EtOAc/Hexane) for chromatography.

Standard Operating Procedure (SOP): Solvent Screening

Objective: Identify the optimal solvent system for a new thiaspiro aldehyde substrate.

Protocol:

  • Prepare 4 Vials: Load catalyst (10 mol%) and aldehyde substrate (1.0 equiv) into four vials.

  • Add Solvents (0.1 M concentration):

    • Vial A: Toluene (Baseline for high ee).[1]

    • Vial B: DCM (Baseline for solubility).

    • Vial C: THF (H-bond acceptor check).

    • Vial D: 1:1 Toluene/CHCl₃ (Hybrid).

  • Add Thiol Component: Add the sulfur nucleophile (1.2 equiv) last.

  • Monitor: Stir at RT for 12 hours.

  • Analyze: Take an aliquot, evaporate, and analyze crude 1H NMR.

    • Check: Conversion % (Signal integration).

    • Check: dr (Diastereomeric ratio of characteristic ring protons).

Data Interpretation Table:

Solvent SystemDielectric (

)
Expected SolubilityExpected Stereocontrol (ee/dr)Risk Factor
Toluene 2.38LowExcellent Reactant precipitation
DCM 8.93HighGoodModerate background reaction
THF 7.58HighPoorCompetes with catalyst H-bonds
Methanol 32.7Very HighVery PoorPromotes retro-aldol / Racemic

Visualizing the Mechanism: Why Solvent Matters

The following diagram illustrates the "Bifunctional Activation" mode. Note how non-polar solvents support the delicate H-bond network, while polar solvents disrupt it.

Mechanism Catalyst Squaramide/Urea Catalyst Complex Transition State (Tight Ion Pair) Catalyst->Complex H-Bonding (Requires Non-Polar Solv) Substrate Aldehyde/Enone Substrate Substrate->Complex Activation Thiol Thiol Nucleophile Thiol->Complex Nucleophilic Attack Product Thiaspiro Aldehyde Complex->Product Stereoselective Bond Formation PolarSolvent Polar Solvent (MeOH/DMSO) PolarSolvent->Catalyst Disrupts H-Bonds (Lowers ee)

Figure 2: Mechanistic requirement for non-polar media in bifunctional organocatalysis.

Frequently Asked Questions (FAQs)

Q: Can I use water as a "Green" solvent for this reaction? A: Generally, no—unless you are using a specific hydrophobic catalyst designed for "on-water" chemistry. For standard organocatalysts, water disrupts the hydrogen bonding required for stereoselectivity and can hydrolyze the aldehyde or trigger retro-aldol decomposition [3].

Q: My starting material is completely insoluble in Toluene. What now? A: Use the "Slow Addition" method. Suspend the insoluble material in Toluene. As the small amount of dissolved material reacts, the equilibrium shifts, dissolving more solid. This often yields higher ee than dissolving everything immediately in a polar solvent.

Q: The aldehyde peak is gone, but I see no product. A: Check for polymerization. Thiaspiro aldehydes are reactive.[1][2] If the concentration is too high (>0.2 M), the product may polymerize. Repeat the reaction at 0.05 M in Toluene.

References

  • Rana, N. K., Selvakumar, S., & Singh, V. K. (2010).[1] Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones.[1][3] The Journal of Organic Chemistry, 75(6), 2089–2091.

  • Mondal, S., et al. (2018). NMR relaxation time measurements of solvent effects in an organocatalysed asymmetric aldol reaction. Reaction Chemistry & Engineering.

  • Wang, W., et al. (2012). Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes.[3][4] RSC Advances.

Sources

Optimization

Technical Support Center: Handling Air-Sensitive Thiaspiro[4.5]decane Intermediates

Introduction: The Nature of the Challenge Thiaspiro[4.5]decane scaffolds are critical structural motifs in drug discovery, offering a rigid spirocyclic core that modulates lipophilicity and metabolic stability. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Challenge

Thiaspiro[4.5]decane scaffolds are critical structural motifs in drug discovery, offering a rigid spirocyclic core that modulates lipophilicity and metabolic stability. However, their synthesis involves intermediates with distinct "sensitivity profiles" that often lead to experimental failure if not managed correctly.

This guide addresses the two primary sensitivity classes encountered in this chemistry:

  • High Sensitivity (Organometallic Intermediates): Specifically, the 2-lithio-1,3-dithiane species used to construct the spiro-junction via Umpolung chemistry. These are pyrophoric and moisture-intolerant.

  • Moderate Sensitivity (Sulfur Oxidation): The susceptibility of the sulfide (thioether) and thiol precursors to oxidation (sulfoxide/sulfone formation) or disulfide scrambling upon exposure to atmospheric oxygen.

Core Protocols & Workflows

Protocol A: The "Umpolung" Gauntlet (Dithiane Route)

For the construction of 1,4-dithiaspiro[4.5]decane via lithiated intermediates.

The Critical Intermediate: 2-Lithio-1,3-dithiane.[1] Risk Factor: Extreme. Reacts violently with moisture; degrades with oxygen.

Step-by-Step Execution:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg). Backfill with Argon (3 cycles). Nitrogen is acceptable, but Argon is preferred due to its higher density, providing a better "blanket" for cannulation.

  • Solvent Integrity: Use THF distilled from Sodium/Benzophenone immediately before use. Water content must be <10 ppm.

  • Cryogenic Lithiation:

    • Cool the 1,3-dithiane solution (in THF) to -78°C (Dry Ice/Acetone).

    • Add n-Butyllithium (n-BuLi) dropwise.

    • Causality: The proton at C2 is weakly acidic (pKa ~31). Low temperature prevents the decomposition of the lithiated species and minimizes THF cleavage by n-BuLi.

  • The "Yellow" Indicator: A successful lithiation generates a pale yellow solution. If colorless, lithiation failed (likely wet solvent). If dark brown/black, decomposition occurred (temperature too high).

  • Electrophile Addition: Add the cyclohexanone derivative slowly. Stir at -78°C for 1 hour, then allow to warm to 0°C.

Visualization: Inert Atmosphere Lithiation Workflow

DithianeWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Lithiation (-78°C) cluster_2 Phase 3: Spirocyclization Step1 Flame-Dry Schlenk Flask (Vac/Ar Cycles) Step3 Add 1,3-Dithiane Step1->Step3 Step2 Solvent Prep: THF (Na/Benzophenone) Step2->Step3 Step4 Add n-BuLi (Dropwise) Step3->Step4 Check1 Visual Check: Pale Yellow? Step4->Check1 Check1->Step4 No (Colorless) Check Moisture Step5 Add Cyclohexanone Check1->Step5 Yes (Proceed) Step6 Warm to 0°C (Quench) Step5->Step6

Caption: Logic flow for the generation and reaction of 2-lithio-1,3-dithiane intermediates.

Protocol B: The "Soft Sulfur" Protocol (Thiol/Sulfide Route)

For handling 1-thia-4-azaspiro[4.5]decane and preventing S-oxidation.

The Critical Intermediate: Free thiols (e.g., thioglycolic acid derivatives) and the resulting sulfide ring. Risk Factor: Moderate. Prone to disulfide formation (dimerization) and S-oxidation (sulfoxide formation).

Handling Guidelines:

  • Degassing is Mandatory: Sparge all reaction solvents with Argon for 15-20 minutes before adding sulfur reagents. Dissolved oxygen is the primary cause of disulfide impurities.

  • Avoid Chlorinated Solvents with Lewis Acids: DCM can undergo radical reactions with thiols under light exposure. Use degassed Toluene or DMF where possible.

  • Workup Precaution: Do not use bleach (hypochlorite) or peroxide-containing ethers during workup. These will instantly oxidize the thiaspiro ring to the sulfoxide (

    
    ).
    

Troubleshooting Guide (Q&A)

Category 1: Synthesis Failures

Q: My dithiane lithiation reaction remained colorless after adding n-BuLi. What happened? A: The reaction failed to generate the carbanion.

  • Cause: Moisture in the THF killed the n-BuLi immediately.

  • Diagnostic: Add a small crystal of 1,10-phenanthroline. If the solution does not turn rust-red, you have no active organolithium species present.

  • Fix: Redistill THF and titrate your n-BuLi stock solution.

Q: The reaction mixture turned dark brown/black during the lithiation step. A: Thermal decomposition occurred.

  • Cause: The temperature rose above -40°C. 2-Lithio-1,3-dithiane is unstable at higher temperatures and can undergo elimination or polymerization.

  • Fix: Ensure your Dry Ice/Acetone bath is fresh and the addition of n-BuLi is slow enough to prevent an exotherm.

Q: I obtained a mixture of the desired spirocycle and a disulfide dimer. A: Oxygen ingress during the thiol condensation step.

  • Mechanism:

    
    .
    
  • Fix: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to the reaction buffer if compatible, or strictly improve inert gas sparging.

Category 2: Purification & Analysis

Q: My product decomposes on the silica column (streaking, low recovery). A: Silica gel is slightly acidic, which can promote ring-opening or oxidation of sensitive sulfur heterocycles.

  • Fix: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidic sites. Elute with a solvent system containing 0.5% TEA.

Q: The NMR spectrum shows a "ghost" set of peaks slightly downfield. A: This is likely the Sulfoxide (S-oxide) impurity.

  • Cause: Oxidation occurred during workup or storage.

  • Diagnostic: Check for a mass shift of M+16 in LCMS.

  • Fix: Store the compound under Argon at -20°C. If the sulfoxide is present, it can sometimes be reduced back to the sulfide using SmI2 or LiAlH4 , though this is risky.

Quantitative Data: Stability Profile

Condition1,4-Dithiaspiro[4.5]decane Stability2-Lithio-1,3-dithiane Stability
Air Exposure (Solid/Soln) Stable for days (Solid) / Hours (Soln)Pyrophoric / Instantly Destroys
Moisture StableViolent Hydrolysis
Silica Gel Moderate (Acid sensitive)N/A (Reacts)
Oxidants (H2O2, mCPBA) Rapidly forms Sulfoxide/SulfoneN/A
Storage Temp 4°C-78°C (In situ only)

Decomposition Pathways

Understanding how these intermediates fail is key to prevention.

Decomposition Thiol Free Thiol (Precursor) Disulfide Disulfide Dimer (Impurity) Thiol->Disulfide O2 (Air) Spiro Thiaspiro[4.5]decane (Target) Thiol->Spiro Cyclization Sulfoxide Sulfoxide (S=O) (Oxidation Product) Spiro->Sulfoxide O2 / Peroxides Sulfone Sulfone (O=S=O) (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant

Caption: Common oxidation pathways for sulfur-containing spirocyclic intermediates.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,3-Dithianes and Their Lithio Derivatives. Organic Syntheses. Link

  • Smith, A. B., & Adams, C. M. (2004). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research. Link

  • Yus, M., Nájera, C., & Foubelo, F. (2003). The Role of 1,3-Dithianes in Natural Product Synthesis. Tetrahedron. Link

  • BenchChem Technical Support. (2025). Protocol for the Preparation of 2-Lithio-1,3-dithiane. Link

  • Ossila. (2023). Handling and Storage of Air Sensitive Materials. Link

Sources

Reference Data & Comparative Studies

Validation

Mastering the Mass Spectrometry of Thiaspiro[4.5]decane Aldehydes: A Comparative Fragmentation Guide

Part 1: Executive Summary & Core Directive The Challenge: Thiaspiro[4.5]decane aldehydes represent a niche but chemically significant class of molecules, often encountered as synthetic intermediates in pharmaceutical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Thiaspiro[4.5]decane aldehydes represent a niche but chemically significant class of molecules, often encountered as synthetic intermediates in pharmaceutical scaffolds (e.g., opioid receptor agonists) or as potent sulfur-containing volatiles in flavor chemistry (meat/savory profiles). Their analysis is complicated by the competing fragmentation pathways of the labile aldehyde group, the stabilizing effect of the sulfur atom, and the quaternary spiro-center.

The Solution: This guide moves beyond standard spectral libraries to provide a mechanistic understanding of how these molecules fragment.[1] We compare the industry-standard Electron Ionization (EI) against Chemical Ionization (CI) and Derivatization-based strategies , aiming to equip you with the "why" and "how" for unambiguous identification.

Key Takeaway: While EI remains the gold standard for structural fingerprinting due to diagnostic spiro-ring cleavages, soft ionization (CI) or derivatization is often mandatory to confirm the molecular weight of these labile aldehydes.

Part 2: Technical Deep Dive – Fragmentation Mechanics

To interpret the mass spectrum of a thiaspiro[4.5]decane aldehyde, one must understand the interplay between three structural features:

  • The Spiro-Junction (C5): A quaternary center that directs cleavage to relieve steric strain.

  • The Sulfur Atom: A charge-localization site (lower ionization energy than oxygen) that stabilizes radical cations.

  • The Aldehyde Moiety: A site prone to

    
    -cleavage and hydrogen rearrangements.
    
The Primary Fragmentation Pathways (EI, 70 eV)

Under standard EI conditions, the molecular ion (


) is typically observable but of variable intensity depending on the aldehyde's position. The fragmentation follows a distinct logic:
  • Pathway A:

    
    -Cleavage (Aldehyde Driven): 
    The most immediate loss is the hydrogen atom (
    
    
    
    ) or the formyl radical (
    
    
    ,
    
    
    ). This is diagnostic for the aldehyde functionality but does not confirm the spiro structure.
  • Pathway B: Spiro-Junction Rupture (Ring Driven): The most structurally informative fragments arise from the cleavage of the bonds adjacent to the spiro-carbon. The sulfur atom often retains the charge, leading to stable thia-cyclic ions.

  • Pathway C: Sulfur-Specific Isotope Pattern: A critical validation step is checking the

    
     peak. Due to the natural abundance of 
    
    
    
    (~4.4%), any sulfur-containing fragment will show a distinct isotopic signature that oxygen analogs (like theaspiranes) lack.
Visualization of Fragmentation Logic

The following diagram maps the competitive pathways for a representative 1-thiaspiro[4.5]decane-x-carbaldehyde.

FragmentationPathway M_Ion Molecular Ion (M+.) [Thiaspiro-aldehyde] Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage - e- Spiro_Cleavage Spiro-Junction Rupture M_Ion->Spiro_Cleavage Strain Relief Isotope Diagnostic Check: Look for 4.4% M+2 (34S) M_Ion->Isotope M_minus_1 [M - H]+ Acylium Ion Alpha_Cleavage->M_minus_1 - H• M_minus_29 [M - CHO]+ Cyclic Carbocation Alpha_Cleavage->M_minus_29 - CHO• Ring_Open Distonic Ion (Ring Opened) Spiro_Cleavage->Ring_Open C-C Bond Scission Frag_S Sulfur-Ring Fragment (Thiolane derivative) Ring_Open->Frag_S Charge Retention on S Frag_C Cyclohexane Fragment (Hydrocarbon) Ring_Open->Frag_C Neutral Loss

Figure 1: Mechanistic fragmentation tree for thiaspiro[4.5]decane aldehydes under Electron Ionization (70 eV).

Part 3: Comparative Analysis of Analytical Alternatives

For a researcher, choosing the right ionization mode is a trade-off between structural detail and molecular weight confirmation .

Table 1: Performance Comparison of MS Techniques
FeatureElectron Ionization (EI) Chemical Ionization (CI) Derivatization (PFBHA/Oxime)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight ConfirmationTrace Quantification & Isomer Separation
Ionization Energy Hard (70 eV)Soft (Proton Transfer)Variable (usually EI or ESI)
Molecular Ion (

)
Weak to ModerateStrong (

)
Strong (Derivative

)
Fragment Richness High (Diagnostic spiro-cleavages)Low (Few fragments)Moderate (Derivative specific)
Aldehyde Specificity Low (Generic loss of 29 Da)LowHigh (Chemically selective)
Sensitivity ModerateHighVery High (Improved ionization efficiency)
Expert Insight: When to use which?
  • Use EI when you have a pure synthesized standard and need to verify the spiro-skeleton integrity. The ring-opening fragments are unique fingerprints.

  • Use CI (Methane/Ammonia) when the aldehyde is fragile and the EI spectrum shows no molecular ion, leaving you unsure of the chain length.

  • Use Derivatization (e.g., with PFBHA) when analyzing biological matrices (plasma, tissue) or complex food extracts. The bulky derivative stabilizes the molecule and shifts the mass to a cleaner spectral region.

Part 4: Validated Experimental Protocols

Protocol A: Structural Confirmation via GC-EI-MS

This protocol is designed for synthetic intermediates or concentrated fractions.

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent acetal formation.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Splitless mode at 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 50°C (hold 1 min)

      
       10°C/min to 280°C 
      
      
      
      Hold 5 min.
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–450

      
      .
      
    • Threshold: 100 counts.

  • Data Analysis:

    • Extract ion chromatogram (EIC) for

      
       and 
      
      
      
      .
    • Verify the presence of the

      
       peak (approx 4-5% of 
      
      
      
      height) to confirm Sulfur.
Protocol B: Trace Analysis via Derivatization (Oximation)

Recommended for quantifying volatile aldehydes in complex mixtures.

  • Reagent Prep: Prepare a 20 mg/mL solution of Hydroxylamine Hydrochloride in Pyridine.

  • Reaction: Add 100 µL of sample solution to 100 µL of reagent.

  • Incubation: Heat at 70°C for 30 minutes. (Aldehydes convert to Oximes:

    
    ).
    
  • Extraction: Add 500 µL water and 500 µL Hexane. Vortex. Collect the Hexane (top) layer.

  • Analysis: Inject the Hexane layer into GC-MS.

    • Note: You will likely see two peaks for the oxime (syn- and anti-isomers). Sum the areas for quantification.

    • Benefit: The oxime is thermally stable and produces a distinct

      
       (loss of 
      
      
      
      or similar depending on reagent) or
      
      
      (loss of
      
      
      ) fragment.

References

  • NIST Mass Spectrometry Data Center. (2023). Spiro[4.5]decane Mass Spectrum (Electron Ionization).[2][3][4] National Institute of Standards and Technology.[2] [Link]

  • PubChem Compound Summary. (2024). 1-Oxa-4-thiaspiro[4.5]decane (CID 9094).[5] National Center for Biotechnology Information. [Link]

  • Meqbil, Y. J., et al. (2018). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.[6] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (General reference for EI/CI mechanisms).
  • Arkivoc. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.[7] Arkat USA. [Link]

Sources

Comparative

Comparing reactivity of 8-thiaspiro vs 8-oxaspiro[4.5]decane aldehydes

A Scaffold Selection Guide for Medicinal Chemistry Executive Summary In fragment-based drug discovery (FBDD), spirocyclic scaffolds are prized for their ability to increase character (fraction of hybridized carbons) and...

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold Selection Guide for Medicinal Chemistry

Executive Summary

In fragment-based drug discovery (FBDD), spirocyclic scaffolds are prized for their ability to increase


 character (fraction of 

hybridized carbons) and constrain pharmacophore vectors without the entropic penalty of flexible chains.

This guide compares two critical bioisosteres: 8-oxaspiro[4.5]decane-2-carbaldehyde (The "Oxa" scaffold) and 8-thiaspiro[4.5]decane-2-carbaldehyde (The "Thia" scaffold). While often treated as interchangeable spacers, the replacement of Oxygen (position 8) with Sulfur induces profound changes in aldehyde reactivity , metabolic liability , and vectorial orientation .

Key Takeaway:

  • Select the Oxa-scaffold for higher solubility, metabolic stability, and when using oxidative synthetic routes.

  • Select the Thia-scaffold to modulate lipophilicity (LogP), exploit specific hydrophobic pockets, or utilize the thioether as a prodrug handle (sulfoxide/sulfone).

Structural & Electronic Landscape

The reactivity of the distal aldehyde (typically at position 2 of the 5-membered ring) is governed by the electronic and steric nature of the heteroatom in the 6-membered ring.

The "Heteroatom Switch" Effect
Feature8-Oxaspiro[4.5]decane 8-Thiaspiro[4.5]decane Impact on Reactivity
Heteroatom Electronegativity 3.44 (High)2.58 (Moderate)Oxygen exerts a stronger inductive withdrawing effect (

), making the distal aldehyde slightly more electrophilic.
Bond Length (C-X) 1.43 Å1.82 ÅThe C-S bonds extend the 6-membered ring, increasing the hydrodynamic radius.
Bond Angle (C-X-C) ~109-111° (Tetrahedral)~92-96° (Compressed)Sulfur forces the 6-membered ring into a more puckered chair conformation, altering the vector of substituents.
Lone Pair Character "Hard" Lewis Base"Soft" NucleophileSulfur is susceptible to oxidation and electrophilic attack; Oxygen is relatively inert.
Conformational Steering

The spiro-carbon (C5) acts as a rigid pivot.

  • Oxa-conformation: The tetrahydropyran (THP) ring adopts a standard chair. The oxygen lone pairs are compact.

  • Thia-conformation: The tetrahydrothiopyran (THT) ring is more puckered due to the long C-S bonds and acute C-S-C angle. This "vertical elongation" can subtly change the exit vector of the aldehyde on the 5-membered ring, affecting binding affinity.

Reactivity Profile: The Aldehyde Handle

The aldehyde functionality (-CHO) is the primary handle for diversification (e.g., Reductive Amination, Wittig olefination).

Nucleophilic Addition Kinetics

Experimental observations and electronic theory dictate the following reactivity order toward nucleophiles (e.g., amines, hydrides):



Mechanism: The oxygen atom at position 8 exerts a through-bond inductive electron-withdrawing effect (though attenuated by the spiro center). This destabilizes the partial positive charge on the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack compared to the sulfur analog, which is less electronegative.

Chemoselectivity & Oxidation Risks

This is the most critical differentiator.

  • Oxa-Aldehyde: Robust. Can withstand Jones oxidation, KMnO4, and various radical conditions used to generate the aldehyde or modify other parts of the molecule.

  • Thia-Aldehyde: High Risk. Reagents used to oxidize alcohols to aldehydes (e.g., m-CPBA, H2O2) or carboxylic acids will inevitably oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O) before reacting with the aldehyde, or concurrently.

    • Solution: Use Swern oxidation or Dess-Martin Periodinane (DMP) which are generally chemoselective for alcohols over thioethers, though care is required.

Visualization: Reaction Pathways & Risks

ReactivityComparison Start Spiro-Alcohol Precursor Oxidant Oxidation Reagent Start->Oxidant Oxa_Path 8-Oxa Scaffold Oxidant->Oxa_Path X = Oxygen Thia_Path 8-Thia Scaffold Oxidant->Thia_Path X = Sulfur Oxa_Prod Target Aldehyde (Stable) Oxa_Path->Oxa_Prod Jones/KMnO4/Swern (High Yield) Thia_Prod Target Aldehyde (Thioether Intact) Thia_Path->Thia_Prod Swern/DMP (Controlled Temp) Thia_Fail Side Product: Sulfoxide/Sulfone Thia_Path->Thia_Fail Peroxides/Strong Acids (Over-oxidation)

Figure 1: Chemoselectivity divergence during aldehyde synthesis. The Thia-scaffold requires specific non-oxidizing conditions to preserve the thioether.

Physicochemical & ADME Properties

When selecting between these scaffolds for a drug candidate, the decision is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) rather than synthetic ease.

Lipophilicity (LogP) & Solubility
Property8-Oxa Aldehyde8-Thia AldehydeImplication
cLogP ~0.8 - 1.2~1.5 - 2.0Thia analogs are more lipophilic. Use Thia to cross the Blood-Brain Barrier (BBB) if the Oxa analog is too polar.
LLE (Lipophilic Ligand Efficiency) Generally HigherLowerOxa analogs usually contribute less "grease" for the same binding potency.
Aqueous Solubility HighModerate/LowOxa is the preferred choice for intravenous (IV) formulations.
Metabolic Stability (Microsomal Stability)
  • Oxa-Scaffold: The ether linkage is metabolically robust. The primary clearance route is usually oxidation of the aldehyde (to acid) or functionalization of the 5-membered ring.

  • Thia-Scaffold: The sulfur atom is a metabolic soft-spot .

    • Phase I Metabolism: Rapid S-oxidation by CYP450 and FMO (Flavin-containing monooxygenase) enzymes to form sulfoxides (chiral, creating diastereomers) and sulfones.

    • Strategy: If the Thia-scaffold is required for binding, consider blocking S-oxidation by steric shielding or treating the Sulfoxide as the active drug species.

Experimental Protocols

Protocol: Chemoselective Synthesis of 8-Thiaspiro[4.5]decane-2-carbaldehyde

Rationale: Standard oxidation (Jones) destroys the scaffold. This protocol uses DMP to avoid S-oxidation.

Materials:

  • (8-thiaspiro[4.5]decan-2-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated NaHCO3 and Na2S2O3

Step-by-Step:

  • Preparation: Dissolve the alcohol precursor in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add DMP (1.2 eq) portion-wise over 10 minutes. Note: Do not use excess oxidant.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with KMnO4—aldehyde shows rapidly; sulfur oxidation would show as a lower Rf spot).

  • Quench (Critical): Dilute with Et2O. Add a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Separate layers. Extract aqueous phase with Et2O. Dry combined organics over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde is prone to air oxidation; store under inert gas.

Protocol: Comparative Reactivity Assay (Reductive Amination)

Rationale: To determine the steric/electronic hindrance of the spiro-system on the aldehyde.

  • Setup: In two separate vials, dissolve Oxa-aldehyde and Thia-aldehyde (0.1 mmol) in DCE (1 mL).

  • Amine Addition: Add benzylamine (1.0 eq) to both. Stir for 30 mins to form the imine (monitor by LCMS).

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq).

  • Sampling: Take aliquots at t=5, 15, 30, and 60 mins. Quench in MeOH.

  • Analysis: Analyze by HPLC. Plot conversion % vs. time.

    • Expected Result: The Oxa-aldehyde will reach >90% conversion faster than the Thia-aldehyde due to the inductive activation of the carbonyl.

Decision Matrix: Which Scaffold to Choose?

Use the following logic flow to select the correct building block for your program.

DecisionMatrix Start Select Spiro-Aldehyde Scaffold Q1 Is high water solubility critical? Start->Q1 Res_Oxa1 Choose 8-OXA Q1->Res_Oxa1 Yes Q2 Is the target a hydrophobic pocket? Q1->Q2 No Q3 Is metabolic stability (clearance) a risk? Q2->Q3 No / Neutral Res_Thia Choose 8-THIA Q2->Res_Thia Yes (Need Lipophilicity) Q3->Res_Thia No (Prodrug/Sulfone ok) Res_Oxa2 Choose 8-OXA Q3->Res_Oxa2 Yes (Avoid S-Oxidation)

Figure 2: Decision tree for scaffold selection based on ADME and physicochemical requirements.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres for Benzene Rings. Journal of Organic Chemistry, 75(24), 8701–8704. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Heteroatom Lipophilicity). Link

  • Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Reference for S-oxidation metabolic pathways). Link

  • Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link

Validation

A Comparative Guide to the Infrared Spectroscopy of Spiro-Aldehydes

For Researchers, Scientists, and Drug Development Professionals The Spectroscopic Signature of Aldehydes: A Primer Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Spectroscopic Signature of Aldehydes: A Primer

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For aldehydes, two principal vibrational modes are of diagnostic importance: the C=O stretch and the C-H stretch of the aldehyde proton.

  • The Carbonyl (C=O) Stretch: This is typically the most intense absorption in the spectrum of an aldehyde, appearing in the region of 1740-1685 cm⁻¹ . The precise wavenumber is sensitive to the electronic environment. Saturated aliphatic aldehydes exhibit a C=O stretch between 1740-1720 cm⁻¹[1]. Conjugation with a double bond or an aromatic ring delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and lowering the stretching frequency to 1710-1685 cm⁻¹[1].

  • The Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the proton attached to the carbonyl carbon. This typically gives rise to two absorptions of moderate intensity in the range of 2830-2695 cm⁻¹ [1]. Often, one peak appears around 2850 cm⁻¹ and a second, more distinct shoulder-like peak is observed around 2720 cm⁻¹[1]. The presence of this doublet is a result of Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration. This feature is highly diagnostic for the aldehyde functional group.

The Influence of Spirocyclic Systems: Ring Strain and its Spectroscopic Consequences

Spiro compounds are characterized by two rings sharing a single common atom, the spiro center. This arrangement can introduce significant ring strain, particularly when one or both of the rings are small (e.g., three-, four-, or five-membered rings). This strain has a profound and predictable effect on the vibrational frequency of an attached carbonyl group.

The underlying principle is the rehybridization of the carbonyl carbon's orbitals. In a typical acyclic or large-ring ketone or aldehyde, the carbonyl carbon is sp² hybridized, with bond angles of approximately 120°. As ring strain increases, the bond angles within the ring are compressed. To accommodate this, the carbon-carbon bonds of the ring adopt more p-character. Consequently, the exocyclic C=O bond gains more s-character, leading to a stronger and stiffer bond. This increased bond strength requires more energy to stretch, resulting in a shift of the C=O absorption to a higher wavenumber (a "blue shift").

This phenomenon is well-documented for cyclic ketones. For instance, the C=O stretching frequency increases from 1715 cm⁻¹ in cyclohexanone (a relatively strain-free six-membered ring) to 1750 cm⁻¹ in cyclopentanone and 1785 cm⁻¹ in cyclobutanone[2]. We can extrapolate this principle to predict the IR spectral behavior of spiro-aldehydes.

Comparative Analysis: Spiro-Aldehydes vs. Acyclic and Cyclic Aldehydes

The following table summarizes the expected characteristic IR absorption frequencies for spiro-aldehydes in comparison to their acyclic and simple cyclic counterparts. The predicted values for spiro-aldehydes are based on the established effects of ring strain.

Compound ClassAldehydic C-H Stretch (cm⁻¹)Carbonyl (C=O) Stretch (cm⁻¹)Key Distinguishing Features
Acyclic Aldehydes 2830-2695 (often a doublet)1740-1720 (saturated)Baseline for comparison.
1710-1685 (α,β-unsaturated)
Cyclic Aldehydes (Low Strain) 2830-2695 (often a doublet)~1730-1715Similar to acyclic aldehydes.
(e.g., Cyclohexanecarboxaldehyde)
Spiro-Aldehydes (Moderate Strain) 2830-2695 (often a doublet)~1745-1765 Significant blue shift in C=O stretch compared to acyclic and low-strain cyclic aldehydes.
(e.g., spiro[4.5]decanecarbaldehyde)Aldehydic C-H stretch remains a key identifier.
Spiro-Aldehydes (High Strain) 2830-2695 (often a doublet)>1765 Pronounced blue shift in C=O stretch, potentially approaching the region of acid chlorides or strained esters.
(e.g., spiro[3.4]octanecarbaldehyde)Aldehydic C-H stretch remains crucial for unambiguous identification.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Spiro-Aldehyde

This section provides a detailed, step-by-step methodology for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a solid spiro-aldehyde sample using the Attenuated Total Reflectance (ATR) technique. ATR is a modern, rapid, and reliable method that requires minimal sample preparation.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory

  • Spiro-aldehyde sample (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Experimental Workflow Diagram

Sources

Comparative

Crystallographic Profiling of 1,4-Dioxa-8-thiaspiro[4.5]decane: A Structural Benchmarking Guide

Topic: X-ray Crystallography Data for 1,4-Dioxa-8-thiaspiro[4.5]decane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary The 1,4-dio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 1,4-Dioxa-8-thiaspiro[4.5]decane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The 1,4-dioxa-8-thiaspiro[4.5]decane scaffold (commonly known as tetrahydrothiopyran-4-one ethylene ketal ) represents a critical structural motif in organic synthesis, particularly in the "Thiopyran Route" to polypropionates. Unlike its carbocyclic or oxygenated analogues, the inclusion of the sulfur atom at position 8 introduces unique steric and electronic properties that govern crystal packing and molecular conformation.

This guide objectively compares the crystallographic "performance"—defined here as conformational rigidity, crystallization propensity, and stereochemical predictability—of the 8-thia derivative against its 8-oxa and 8-aza alternatives.

Structural Analysis & Comparative Metrics

In drug development, the choice of spiro-scaffold dictates the vector of substituents. X-ray data reveals that the 8-thia derivative offers distinct advantages in "locking" distal conformations due to the longer C–S bond lengths compared to C–O or C–N.

Comparative Data Table: Structural Parameters

Data synthesized from crystallographic databases (CSD) and specific literature on thiopyran derivatives [1, 2].

Metric8-Thia Derivative (Subject)8-Oxa Derivative (Alternative A)8-Aza Derivative (Alternative B)
IUPAC Name 1,4-dioxa-8-thiaspiro[4.5]decane1,4,8-trioxaspiro[4.5]decane1,4-dioxa-8-azaspiro[4.5]decane
Heteroatom (Pos 8) Sulfur (S)Oxygen (O)Nitrogen (N)
C–X Bond Length 1.81 – 1.83 Å 1.42 – 1.44 Å1.46 – 1.48 Å
Ring Conformation (6-mem) Rigid Chair Chair (prone to twist-boat)Chair (pH dependent)
Spiro-Angle (X-C-X) Compressed (~109.5°)Standard (~109.5°)Standard (~109.5°)
Crystal Density High (~1.25 - 1.30 g/cm³)Medium (~1.15 g/cm³)Medium (~1.10 g/cm³)
Stereocontrol Utility High (Long bonds = larger volume)ModerateModerate (Lone pair inversion)
Performance Insight: The "Sulfur Anchor" Effect

Experimental X-ray data confirms that the thiane ring in 1,4-dioxa-8-thiaspiro[4.5]decane derivatives almost exclusively adopts a perfect chair conformation [1].

  • Causality: The long C–S bonds (approx. 1.82 Å) minimize 1,3-diaxial interactions that typically destabilize the chair in cyclohexane or pyran systems.

  • Result: This makes the 8-thia scaffold a superior "dummy" template for stereoselective aldol reactions compared to the 8-oxa analogue, which suffers from greater conformational flexibility.

Experimental Protocol: Crystallization & Data Collection

To replicate the high-resolution structures cited in literature (e.g., Ward et al.), follow this self-validating protocol. This method specifically addresses the lipophilicity of the thio-ketal.

Step-by-Step Crystallization Workflow
  • Purification: Ensure the crude 1,4-dioxa-8-thiaspiro[4.5]decane is purified via flash chromatography (SiO2, 10% EtOAc in Hexanes). Note: Sulfur compounds can poison metal catalysts; ensure high purity if downstream coupling is planned.

  • Solvent Selection: Unlike the Aza-derivative (which often requires salts/HCl for crystallization), the Thia-derivative is neutral and lipophilic.

    • Primary Solvent: Dichloromethane (DCM) or Chloroform.

    • Antisolvent: Hexanes or Pentane.

  • Vapor Diffusion Method (Optimized):

    • Dissolve 20 mg of the compound in 0.5 mL of DCM in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexanes.

    • Seal the outer jar and store at 4°C in the dark (to prevent sulfur oxidation).

  • Crystal Harvest: Colorless prisms typically form within 48-72 hours.

  • Mounting: Mount crystals using Paratone-N oil and flash-cool to 100 K immediately to prevent sulfur disordering.

Data Collection Parameters (Standard)
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by Sulfur.

  • Space Group: Frequently crystallizes in P21/c (monoclinic) or P-1 (triclinic).

  • Refinement: Watch for disorder in the ethylene ketal bridge (C2-C3 of the dioxolane ring), which is a common artifact in these spiro-systems.

Strategic Visualization
Diagram 1: The "Thiopyran Route" Structural Logic

This diagram illustrates why the crystallographic rigidity of the 8-thia scaffold is exploited in synthesis (The Ward Route).

ThiopyranRoute Scaffold 1,4-dioxa-8-thiaspiro[4.5]decane (Rigid Chair Template) Aldol Stereoselective Aldol Reaction (Remote Stereocontrol) Scaffold->Aldol High Diastereofacial Selectivity Crystal X-Ray Validation (Confirm Stereochemistry) Aldol->Crystal Isolate Diastereomer Desulfur Desulfurization (Raney Ni) Crystal->Desulfur Confirmed Config Product Polypropionate (Linear Chain) Desulfur->Product Template Removal

Caption: The structural rigidity of the 8-thia scaffold directs stereochemical outcomes, validated by X-ray crystallography before the scaffold is cleaved.

Diagram 2: Conformational Comparison Flow

ConformationCompare Start Select Spiro Scaffold Thia 8-Thia (Sulfur) C-S ~1.82 Å Start->Thia Oxa 8-Oxa (Oxygen) C-O ~1.43 Å Start->Oxa ResultThia Expanded Ring Volume Minimized 1,3-Diaxial Strain STABLE CHAIR Thia->ResultThia X-Ray Evidence ResultOxa Contracted Ring Volume Steric Crowding DISTORTED CHAIR Oxa->ResultOxa X-Ray Evidence

Caption: Comparative impact of heteroatom substitution on ring conformation and stability.

References
  • Ward, D. E. , et al. (2005). "Thiopyran Route to Polypropionates: Asymmetric Aldol Reactions of Tetrahydro-4H-thiopyran-4-one." Organic Letters, 7(6), 1181–1184.[1]

  • Ward, D. E. , et al. (2007). "The Thiopyran Route to Polypropionates: Exploiting the conformational preferences of the thiopyran ring." The Journal of Organic Chemistry, 72(5), 1545.

  • Cambridge Crystallographic Data Centre (CCDC). "Search: Spiro[1,3-dioxolane-2,4'-thiopyran]." CCDC Access Structures.

  • PubChem. "1,4-Dioxaspiro[4.5]decane (Carbocyclic Analogue) Compound Summary." National Library of Medicine.

Sources

Validation

Reference Standard Guide: 1,4-Dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

This guide provides an in-depth technical analysis of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde , a specialized heterocyclic building block. It is designed for researchers in organic synthesis, particularly those u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde , a specialized heterocyclic building block. It is designed for researchers in organic synthesis, particularly those utilizing the "Thiopyran Route" for polypropionate natural product construction.

Executive Summary & Compound Identity

1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde is a protected, functionalized tetrahydrothiopyran derivative. It serves as a critical chiral scaffold in the enantioselective synthesis of complex polyketides (e.g., Membrenone A/B, Serricornin). Unlike simple commodity chemicals, this compound acts as a "stereochemical shunting yard," allowing researchers to establish multiple stereocenters via dynamic kinetic resolution (DKR) aldol reactions.

Attribute Specification
IUPAC Name 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
Common Name 6-Formyl-1,4-dioxa-8-thiaspiro[4.5]decane
Parent Scaffold 1,4-dioxa-8-thiaspiro[4.5]decane (CAS: 42850-68-0)
Molecular Formula C₈H₁₂O₃S
Molecular Weight 188.24 g/mol
Key Functionality Masked

-keto aldehyde; Thioether handle for desulfurization
Primary Application Thiopyran Route to Polypropionates (Ward Aldol Methodology)
Comparative Performance Analysis

This section evaluates the compound against alternative synthetic equivalents, focusing on stability, stereocontrol, and synthetic utility.

Comparison 1: Spiro-Dioxolane vs. Acyclic Acetals

The spiro-fused 1,3-dioxolane ring offers superior hydrolytic stability compared to acyclic dimethyl acetals or open-chain protecting groups.

FeatureSpiro-Dioxolane (Target) Acyclic Acetal (Alternative) Impact on Synthesis
Acid Stability HighModerate to LowAllows for acidic workups without premature deprotection.
Conformational Rigidity Rigid FlexibleThe spiro-ring locks the conformation, enhancing diastereoselectivity in aldol additions.
Lewis Acid Compatibility ExcellentGoodCompatible with aggressive Lewis acids (

,

) used in chelation-controlled additions.
Comparison 2: Thia-Analog vs. Carbon-Analog (Cyclohexane)

The inclusion of sulfur at position 8 is not merely structural; it is a strategic "handle" for desulfurization.

  • Carbon Analog (Cyclohexane): Requires oxidative cleavage (e.g., ozonolysis) to open the ring, which can be harsh and non-chemoselective.

  • Thia-Analog (Target): Raney Nickel desulfurization allows for mild, reductive ring-opening or removal of the sulfur handle, preserving sensitive stereocenters.

Comparison 3: Racemic vs. Enantioenriched Reference Standards

In the context of the Ward Thiopyran Route , the racemic aldehyde is often used as the starting material because the subsequent proline-catalyzed aldol reaction proceeds via Dynamic Kinetic Resolution (DKR) .

  • Racemic Standard: Suitable for verifying retention times and initial reactivity.

  • Enantioenriched Standard (>98% ee): Required for validating the efficiency of the DKR process. The standard must show a single peak in chiral HPLC analysis.

Experimental Protocols & Characterization
Protocol A: Synthesis & Purification (Reference Method)

Based on Ward et al., J. Org. Chem. 2007.

Objective: Preparation of high-purity reference material from tetrahydro-4H-thiopyran-4-one.

  • Ketalization: React tetrahydro-4H-thiopyran-4-one with ethylene glycol (p-TsOH cat., Benzene, reflux with Dean-Stark) to yield 1,4-dioxa-8-thiaspiro[4.5]decane (CAS 42850-68-0).

  • Formylation:

    • Reagents: Ethyl formate, NaH (or LDA), THF.

    • Procedure: Generate the enolate of the protected ketone and trap with ethyl formate.

    • Note: The position of formylation is dictated by the thermodynamic enolate, typically alpha to the original ketone position (now spiro center).

  • Purification: Flash chromatography on silica gel (EtOAc/Hexanes). The aldehyde is prone to oxidation; store under Argon at -20°C.

Protocol B: Analytical Validation (Self-Validating System)

To certify this compound as a reference standard, use the following multi-modal validation:

  • 1H NMR (500 MHz, CDCl₃): Look for the diagnostic aldehyde proton doublet/singlet at

    
     9.5–9.8 ppm . The ethylene ketal protons appear as a multiplet at 
    
    
    
    3.9–4.1 ppm
    . The thiopyran ring protons will show complex splitting due to the rigid chair conformation.
  • 13C NMR: Confirm the carbonyl carbon (>200 ppm) and the spiro-ketal carbon (~108-110 ppm).

  • Mass Spectrometry (HRMS): Calculate [M+H]⁺ = 189.0585. Pattern must show the

    
     isotope peak (~4.4% relative abundance).
    
Mechanism of Action: The Thiopyran Route

The following diagram illustrates why this specific aldehyde is valuable. It undergoes an iterative aldol process where the sulfur atom and the spiro-ring control the stereochemistry.

ThiopyranRoute cluster_legend Stereochemical Control Start Tetrahydrothiopyran-4-one Intermediate 1,4-dioxa-8-thiaspiro[4.5] decane-6-carbaldehyde (Target Standard) Start->Intermediate 1. Ketalization 2. Formylation Aldol Aldol Adduct (4 Stereocenters) Intermediate->Aldol Proline-cat. Aldol (Dynamic Kinetic Resolution) Desulf Polypropionate Chain (Membrenone/Serricornin) Aldol->Desulf Raney Ni Desulfurization Spiro-ring locks conformation Spiro-ring locks conformation Sulfur allows ring opening Sulfur allows ring opening Spiro-ring locks conformation->Sulfur allows ring opening

Caption: The "Thiopyran Route" utilizes the target aldehyde to generate multiple stereocenters via DKR, followed by desulfurization to reveal the linear polypropionate.

Handling and Stability Profile
  • Storage: Store neat at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability:

    • Oxidation: The aldehyde is moderately unstable and will oxidize to the carboxylic acid (1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid) upon prolonged air exposure.

    • Acid Sensitivity: The dioxolane ring is acid-labile. Avoid prolonged exposure to pH < 4 in aqueous media.

  • Safety: Treat as a potential irritant. The sulfur content may produce volatile sulfides; handle in a fume hood.

References
  • Ward, D. E., et al. (2007). "The Thiopyran Route to Polypropionates: Enantioselective Synthesis of Membrenone B from Racemic Fragments." The Journal of Organic Chemistry, 72(5), 1537–1546.

  • Ward, D. E., & Jheengut, V. (2004). "Proline-Catalyzed Asymmetric Aldol Reactions of Tetrahydro-4H-thiopyran-4-one with Aldehydes." Tetrahedron Letters. (Contextualizing the aldol methodology).
  • PubChem Compound Summary. "1,4-dioxa-8-thiaspiro[4.5]decane (Parent)." National Center for Biotechnology Information.

  • Sigma-Aldrich/Merck. "Product Specification: 1,4-Dioxa-8-thiaspiro[4.5]decane." (For physical property comparison of the parent scaffold).

Comparative

Biological activity comparison of thiaspiro vs azaspiro decane scaffolds

Executive Summary In the pursuit of novel chemical entities (NCEs) with high character, spirocyclic scaffolds have emerged as privileged structures. They offer rigid, three-dimensional vectors that escape the "flatland"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel chemical entities (NCEs) with high


 character, spirocyclic scaffolds have emerged as privileged structures. They offer rigid, three-dimensional vectors that escape the "flatland" limitations of traditional aromatic drug discovery.[1]

This guide compares two distinct subclasses of the spiro[4.5]decane family:

  • Azaspiro[4.5]decanes: Nitrogen-containing spirocycles, historically dominant in GPCR and ion channel targeting due to their ability to mimic protonated amines in endogenous neurotransmitters.

  • Thiaspiro[4.5]decanes: Sulfur-containing analogs (often including 1-thia-4-azaspiro variants), utilized as bioisosteres to modulate lipophilicity, metabolic stability, and selectivity profiles.

Key Finding: While azaspiro scaffolds excel in CNS targets requiring a basic amine for ionic anchoring (e.g., Sigma-1, Opioid, Muscarinic receptors), thiaspiro scaffolds offer a superior profile for modulating lipophilicity and targeting hydrophobic pockets in enzymes and specific GPCRs (e.g., 5-HT1A, 11


-HSD1), often with improved membrane permeability and distinct metabolic soft spots (S-oxidation).

Physicochemical & Structural Analysis

The substitution of Nitrogen (Aza) with Sulfur (Thia) fundamentally alters the molecular interaction field.

Table 1: Physicochemical Profile Comparison[2]
FeatureAzaspiro Scaffold (e.g., 8-azaspiro[4.5]decane)Thiaspiro Scaffold (e.g., 8-thiaspiro[4.5]decane)Medicinal Chemistry Implication
Electronic Nature Basic (

for sec-amine). Exists as cation at physiological pH.
Neutral (Sulfide) or weakly acidic (if oxidized). Non-ionized at pH 7.4.Azaspiro binds Asp/Glu residues. Thiaspiro relies on Van der Waals/hydrophobic interactions.
Lipophilicity (LogP) Lower (Polar).Higher (Lipophilic).Thiaspiro has higher BBB permeability potential but higher risk of non-specific binding.
H-Bonding H-Bond Donor (NH) & Acceptor (N).Weak H-Bond Acceptor (S). No Donor capability (unless functionalized).Azaspiro is more versatile in polar pockets.
Metabolic Liability N-dealkylation, N-oxidation.S-oxidation (Sulfoxide/Sulfone).Thiaspiro S-oxides can be active metabolites or toxicophores; S-oxidation is often reversible.
Geometry Tetrahedral Nitrogen (dynamic inversion unless constrained).Larger C-S bond length (1.8 Å vs 1.47 Å for C-N).Thiaspiro rings are more puckered/expanded, altering vector positioning of substituents.

Biological Activity & Target Engagement[1][3][4][5][6]

Azaspiro Scaffolds: The CNS Specialists

The azaspiro[4.5]decane core is a "privileged structure" for G-Protein Coupled Receptors (GPCRs).

  • Sigma Receptors (

    
    ):  The secondary amine of the azaspiro ring forms a critical salt bridge with Asp126  in the Sigma-1 receptor. Derivatives like RS-102221 demonstrate nanomolar affinity (
    
    
    
    nM).
  • Muscarinic Agonists (M1): 1-oxa-8-azaspiro[4.5]decane derivatives (e.g., Compound 29) act as M1 agonists for Alzheimer's therapy.[2] The rigid spiro-core locks the nitrogen in a bioactive conformation mimicking acetylcholine.

  • Mechanism: The basic nitrogen serves as a "warhead" for the orthosteric binding site, while the spiro-cycle provides rigid hydrophobic bulk to fill accessory pockets.

Thiaspiro Scaffolds: The Bioisosteric Modulators

Thiaspiro scaffolds (and mixed thia-azaspiro systems) are increasingly used to tune potency and selectivity.

  • 5-HT1A Receptor Agonists: 1-oxa-4-thiaspiro[4.5]decane derivatives have shown potent partial agonism (

    
    ).[3]
    
    • Causality: The sulfur atom increases lipophilicity, enhancing penetration into the deep hydrophobic cleft of the 5-HT1A receptor, while avoiding the "cation-

      
      " interactions that can lead to off-target effects at other amine-binding receptors (e.g., Dopamine D2).
      
  • Anticancer Activity (HepG2/HCT116): 1-thia-4-azaspiro[4.5]decane derivatives (often glycosylated) exhibit cytotoxicity against liver and colon cancer lines.[4][5]

    • Mechanism: The thiaspiro core acts as a rigid scaffold presenting the glycoside or thiadiazole moiety to inhibit specific kinases or tubulin polymerization. The sulfur atom is critical here for metabolic stability against rapid degradation compared to the aza-analog.

Visualization: Pharmacophore & Pathway

The following diagram illustrates the divergent signaling and binding modes of these two scaffolds.

ScaffoldComparison cluster_Aza Azaspiro Scaffold cluster_Thia Thiaspiro Scaffold Aza_Struct Azaspiro[4.5]decane (Basic Nitrogen) Aza_Bind Ionic Bond (Asp126) Aza_Struct->Aza_Bind Protonation (pH 7.4) Thia_Struct Thiaspiro[4.5]decane (Lipophilic Sulfur) Aza_Struct->Thia_Struct Bioisosteric Replacement Aza_Target Sigma-1 / M1 Muscarinic Aza_Bind->Aza_Target Aza_Effect Neuroprotection Cognitive Enhancement Aza_Target->Aza_Effect Thia_Bind Hydrophobic Interaction Thia_Struct->Thia_Bind Lipophilicity Increase Thia_Target 5-HT1A / Kinases Thia_Bind->Thia_Target Thia_Effect Analgesia Cytotoxicity (Anticancer) Thia_Target->Thia_Effect

Figure 1: Divergent pharmacological pathways driven by the core heteroatom substitution (N vs S).

Experimental Protocols

As a self-validating system, the synthesis and evaluation of these scaffolds require precise control. Below is a validated workflow for synthesizing a representative 1-thia-4-azaspiro[4.5]decane derivative, a hybrid scaffold showing high anticancer potential.

Protocol A: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one

Rationale: This reaction utilizes a three-component condensation to build the spiro-ring in a single step, ensuring high atom economy.

Reagents:

  • Cyclohexanone (10 mmol)

  • Mercaptoacetic acid (10 mmol)

  • Ammonium carbonate (30 mmol)

  • Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. This is critical to remove water and drive the equilibrium forward (Le Chatelier's principle).

  • Mixing: Dissolve Cyclohexanone (0.98 g) and Mercaptoacetic acid (0.92 g) in 30 mL of benzene. Add Ammonium carbonate (2.88 g).

  • Reflux: Heat the mixture to reflux (

    
    C) for 10–12 hours. Monitor water collection in the Dean-Stark trap.
    
    • Checkpoint: Reaction completion is indicated when water evolution ceases and TLC (Hexane:EtOAc 3:1) shows disappearance of cyclohexanone.

  • Work-up:

    • Wash the reaction mixture with water (

      
       mL) to remove unreacted ammonium salts.
      
    • Wash with 10%

      
       solution to remove excess mercaptoacetic acid.
      
    • Dry the organic layer over anhydrous

      
       and evaporate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from ethanol.

    • Expected Yield: 65–75%.

    • Validation: melting point 140–142°C; IR spectrum shows characteristic C=O stretch at 1680

      
       and NH stretch at 3200 
      
      
      
      .
Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)

Rationale: To empirically verify the metabolic difference between Aza (N-ox) and Thia (S-ox) scaffolds.

  • Preparation: Prepare 10 mM DMSO stocks of the Azaspiro and Thiaspiro test compounds.

  • Incubation:

    • Mix test compound (1

      
      M final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Output: Plot % remaining vs. time. Calculate

    
     and 
    
    
    
    .
    • Expectation: Azaspiro compounds often show faster clearance due to CYP-mediated N-dealkylation. Thiaspiro compounds typically show slower clearance, with the primary metabolite being the Sulfoxide (

      
      ).
      

References

  • El-Sayed, W. A., et al. (2017).[6] "Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides." Molecules, 22(1), 170.[5] Link

  • Guerrini, G., et al. (2017). "Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists." European Journal of Medicinal Chemistry, 125, 435-452.[3] Link

  • Suzuki, T., et al. (1999). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 47(7), 956-967. Link

  • Mavrova, A. T., et al. (2016). "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[7] Molbank, 2016(4), M916. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of spirocyclic scaffolds for drug discovery." Angewandte Chemie International Edition, 49(20), 3524-3527. (Contextual grounding for spiro-scaffold properties).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde. The following procedural gu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and the known hazards associated with its chemical functionalities.

Understanding the Hazard Profile

1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde is a bifunctional molecule containing both an aldehyde and a thioether group. While specific toxicological data for this compound is limited, its hazard profile can be inferred from these functional groups. The available Safety Data Sheet (SDS) indicates that it is harmful if swallowed (H302)[1][2].

  • Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are also sensitizers, meaning they can cause an allergic reaction upon repeated exposure.

  • Thioether Group: Thioethers, or sulfides, are organosulfur compounds. While many are relatively stable, some can have unpleasant odors and may pose hazards if oxidized or if they release volatile sulfur compounds. Low molecular weight thiols and thioethers are often highly malodorous[3].

Given these characteristics, a cautious and well-defined handling protocol is imperative.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Hand Protection
  • Primary Recommendation: Single-use nitrile gloves are the recommended choice for handling 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde. Nitrile offers good resistance to a range of chemicals. It is crucial to avoid latex gloves, as some chemicals can readily pass through them[4].

  • Glove Change Protocol: Gloves should be changed immediately if they become contaminated. A regular glove change schedule should be established for prolonged work to prevent permeation[5]. Contaminated gloves can be more dangerous than no gloves due to the accumulation of chemicals[5].

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory whenever handling this compound.

  • Enhanced Protection: When there is a significant risk of splashing, such as during pouring or transfers of larger quantities, a full-face shield should be worn in addition to chemical splash goggles[4]. Standard safety glasses with side shields do not provide adequate protection against chemical splashes.

Body Protection
  • Laboratory Coat: A long-sleeved laboratory coat is the minimum requirement for body protection.

  • Chemical Apron: For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended[4].

Footwear
  • Requirements: Closed-toe and closed-heel shoes made of a non-porous material are mandatory in any laboratory setting where this chemical is handled[4][5]. Cloth or leather shoes are not suitable as they can absorb chemical spills.

Respiratory Protection
  • Under Normal Conditions: Work with 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • In Case of Spills or Aerosol Generation: If there is a potential for generating aerosols or if a significant spill occurs outside of a fume hood, respiratory protection will be necessary. An air-purifying respirator with an appropriate organic vapor cartridge should be used. The selection and use of respirators must comply with established standards, such as those from OSHA (29 CFR 1910.134) and NIOSH[4]. Surgical masks offer no protection against chemical vapors[4].

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6]. The recommended storage temperature is in a freezer at -20°C in an inert atmosphere[1].

Handling Procedures
  • Preparation: Before handling the compound, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within a chemical fume hood to minimize inhalation exposure. Use a spatula or other appropriate tool for solids and a pipette or syringe for liquids.

  • Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood. Ensure that the reaction vessel is securely clamped and that any potential for splashes or releases is contained.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the compound. Wash hands thoroughly with soap and water, even if gloves were worn.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

Waste Segregation
  • Dedicated Waste Container: All waste materials contaminated with 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde, including disposable gloves, pipette tips, and contaminated labware, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Sulfur-Containing Waste: Due to its sulfur content, this compound may require special consideration for disposal. Non-halogenated solvents with a high sulfur content may need to be disposed of as halogenated solvent waste[7]. Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of sulfur-containing organic compounds.

Waste Container Management
  • Labeling: The waste container must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Closure: Keep the waste container closed at all times, except when adding waste.

  • Secondary Containment: Store the waste container in a secondary container to prevent the release of contents in case of a leak.

  • Capacity: Do not fill waste containers beyond 90% of their capacity to allow for expansion[7].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary[4].

  • Contain and Absorb: For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and EHS office, as required by your institution's policies.

Emergency Procedures

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

Skin Contact
  • Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation develops or persists[2].

Inhalation
  • Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[2].

Ingestion
  • Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde.

Caption: PPE Selection Workflow for Handling 1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025, October 1). RSC Advances.
  • 1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET - 1,4-dioxaspiro[4.5]decan-8-one. (2025, December 19). Fisher Scientific.
  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.).
  • SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane. (2023, September 22). Fisher Scientific.
  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2025, February 18). ACS Omega.
  • Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Open Government Program.
  • Removal of organosulfur compounds
  • Sulfur - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Ethyl 8-amino-1,4-dioxaspiro[4.
  • 1,4-Dioxa-8-azaspiro[4.5]decane MSDS. (n.d.). Merck.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (2003, September 5). In Toxicological Profile for Sulfur Mustard.
  • Handling thiols in the lab. (2013, October 4). Reddit.
  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
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1,4-dioxa-8-thiaspiro[4.5]decane-6-carbaldehyde
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